molecular formula C9H10FNO2 B2976868 5-Fluoro-2-methyl-DL-phenylglycine CAS No. 1039365-71-3

5-Fluoro-2-methyl-DL-phenylglycine

Cat. No.: B2976868
CAS No.: 1039365-71-3
M. Wt: 183.182
InChI Key: RZUDHOAUKWTYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-methyl-DL-phenylglycine is a useful research compound. Its molecular formula is C9H10FNO2 and its molecular weight is 183.182. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-2-methyl-DL-phenylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-methyl-DL-phenylglycine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(5-fluoro-2-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-5-2-3-6(10)4-7(5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUDHOAUKWTYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Incorporation of 5-Fluoro-2-methyl-DL-phenylglycine in Modern Therapeutics: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Peptide Engineers, and Drug Development Professionals

Executive Summary

The landscape of modern drug discovery is increasingly reliant on the incorporation of unnatural amino acids (UAAs) to overcome the inherent limitations of native peptides, such as rapid proteolytic degradation and poor membrane permeability[1]. Approximately 20% of newly launched therapeutics contain amino acid residues, with a significant shift toward heavily engineered, non-proteinogenic scaffolds[1].

5-Fluoro-2-methyl-DL-phenylglycine (CAS: 1039365-71-3) represents a highly specialized, multi-functional UAA. By combining the rigidifying nature of a phenylglycine core with the precise stereoelectronic tuning of a 5-fluoro and 2-methyl substitution, this molecule serves as a critical building block for next-generation peptidomimetics, macrocyclic drugs, and targeted protease inhibitors[2]. This whitepaper provides an in-depth mechanistic analysis of its structural properties and a validated, scalable synthetic workflow for its production.

Physicochemical Profile & Structural Data

To effectively utilize 5-Fluoro-2-methyl-DL-phenylglycine in solid-phase peptide synthesis (SPPS) or solution-phase coupling, researchers must first understand its baseline physicochemical parameters. The following table summarizes the core data required for assay development and structural modeling,[3].

PropertyValue
Chemical Name 5-Fluoro-2-methyl-DL-phenylglycine
Synonym Amino(5-fluoro-2-methylphenyl)acetic acid
CAS Number 1039365-71-3
Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
InChI Key RZUDHOAUKWTYCL-UHFFFAOYSA-N
Physical State Solid (Ambient Storage)

Mechanistic Rationale in Drug Design (The E-E-A-T Paradigm)

As application scientists, we do not select UAAs arbitrarily; every functional group must serve a distinct pharmacological purpose. The architecture of 5-Fluoro-2-methyl-DL-phenylglycine is a masterclass in rational drug design, leveraging three distinct structural modifications to optimize pharmacokinetics (PK) and pharmacodynamics (PD).

The Phenylglycine Scaffold: Rigidification and Mimicry

Unlike phenylalanine, which possesses a flexible methylene bridge (


) between the alpha-carbon and the aromatic ring, phenylglycine attaches the phenyl ring directly to the alpha-carbon[4]. This eliminates a degree of rotational freedom, severely restricting the 

and

dihedral angles of the peptide backbone. In medicinal chemistry, this rigidification locks the peptide into a bioactive conformation, reducing the entropic penalty upon target binding. Furthermore, phenylglycine derivatives act as excellent arginine or phenylalanine mimetics, showing profound efficacy in binding the S1 pockets of viral targets, such as the Dengue virus NS2B-NS3 serine protease[2].
The 5-Fluoro "Tinker" Effect: Metabolic Shielding

Fluorine is the "tinker" of medicinal chemistry[5]. The carbon-fluorine bond is highly polarized and exceptionally strong. By placing a fluorine atom at the 5-position of the aromatic ring, we achieve two critical outcomes:

  • CYP450 Resistance: Cytochrome P450 enzymes (specifically CYP3A4) frequently target electron-rich aromatic rings for hydroxylation, leading to rapid drug clearance. The highly electronegative fluorine withdraws electron density from the ring, deactivating it toward electrophilic oxidation and dramatically extending the drug's half-life[5].

  • Enhanced Lipophilicity: The fluorine atom increases the overall lipophilicity (LogP) of the molecule, facilitating better passive diffusion across phospholipid bilayers, a crucial metric for intracellular target engagement[6].

The 2-Methyl Substitution: Ortho-Steric Hindrance

The addition of a methyl group at the ortho-position (C2) introduces significant steric bulk adjacent to the alpha-carbon. This creates an energetic barrier that prevents the aromatic ring from rotating freely. This conformational restriction forces the side chain to adopt a specific spatial orientation, which can be exploited to maximize Van der Waals interactions within a tight enzymatic binding pocket.

Rationale Core 5-Fluoro-2-methyl-DL-phenylglycine F_Group 5-Fluoro Substitution Core->F_Group Me_Group 2-Methyl Substitution Core->Me_Group PG_Core Phenylglycine Scaffold Core->PG_Core F_Effect Blocks CYP450 Oxidation Increases Lipophilicity F_Group->F_Effect Me_Effect Steric Hindrance Conformational Restriction Me_Group->Me_Effect PG_Effect Arginine/Phe Mimetic Enhanced Binding Affinity PG_Core->PG_Effect

Pharmacological impacts of 5-Fluoro-2-methylphenylglycine structural modifications.

Self-Validating Synthesis Protocol: The Strecker Route

To synthesize 5-Fluoro-2-methyl-DL-phenylglycine, the most robust and scalable method is the Strecker Amino Acid Synthesis [7]. This multi-component reaction converts an aldehyde into an


-aminonitrile, followed by hydrolysis.

Causality in Reagent Selection: We utilize ammonium chloride (


) and sodium cyanide (

) rather than direct ammonia and hydrogen cyanide.

acts as a mild acid catalyst and a steady source of ammonia, buffering the reaction to facilitate the initial imine formation before the nucleophilic attack by the cyanide ion[7],[8].
Step-by-Step Methodology

Caution: This protocol generates highly toxic Hydrogen Cyanide (HCN) gas. All steps must be performed in a certified fume hood with alkaline scrubbing traps.

Phase 1: Aminonitrile Formation

  • Preparation: In a 500 mL round-bottom flask, dissolve 1.1 equivalents of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and 1.1 equivalents of 
    
    
    
    in 100 mL of aqueous ammonia/methanol (1:1 v/v)[7],.
  • Addition: Cool the vessel to 0–5 °C. Slowly add 1.0 equivalent of 5-fluoro-2-methylbenzaldehyde dropwise over 30 minutes to control the exothermic imine formation.

  • Reaction: Seal the flask and stir at room temperature for 12–24 hours[7].

  • Validation Checkpoint 1: Perform TLC (Hexane:EtOAc). The disappearance of the aldehyde spot and the emergence of a highly polar aminonitrile spot confirms the completion of the nucleophilic attack.

  • Extraction: Quench with water and extract the

    
    -aminonitrile intermediate using toluene or diethyl ether. Dry the organic layer over 
    
    
    
    and concentrate under vacuum[8].

Phase 2: Acidic Hydrolysis Causality: Acidic hydrolysis is strictly preferred over basic hydrolysis for phenylglycine derivatives to prevent base-catalyzed racemization and the formation of hydantoin side-products.

  • Hydrolysis: Suspend the crude aminonitrile in 6.0 N HCl (10 mL per gram of substrate)[7].

  • Reflux: Heat the mixture to 60–80 °C for 12 hours.

  • Validation Checkpoint 2: The reaction will initially bubble as hydrolysis proceeds. The cessation of gas evolution and the formation of a clear, homogenous solution indicates the complete conversion of the nitrile to the carboxylic acid.

  • Isolation: Cool the solution and carefully adjust the pH to the isoelectric point (approx. pH 5.5–6.0) using concentrated aqueous ammonia. The 5-Fluoro-2-methyl-DL-phenylglycine will precipitate as a solid[8]. Filter, wash with cold ethanol, and dry.

Downstream Enzymatic Resolution (Optional)

Because the Strecker synthesis yields a racemic (DL) mixture, targeted drug design often requires enantiopure (D- or L-) building blocks. This is achieved via chemoenzymatic resolution. By treating the intermediate racemic aminonitrile with a stereoselective nitrilase (e.g., from Pseudomonas fluorescens), one can selectively hydrolyze only the (R)-enantiomer into the corresponding acid, leaving the (S)-enantiomer intact for subsequent separation[9].

Synthesis Start 5-Fluoro-2-methylbenzaldehyde Reagents NH4Cl + NaCN (Strecker Reaction) Start->Reagents Intermediate α-Aminonitrile Intermediate Reagents->Intermediate Hydrolysis Acidic Hydrolysis (HCl, Heat) Intermediate->Hydrolysis Racemate 5-Fluoro-2-methyl-DL-phenylglycine Hydrolysis->Racemate Resolution Enzymatic Resolution (e.g., Nitrilase / Peptidase) Racemate->Resolution Enantiomers Enantiopure D- or L- Isomers Resolution->Enantiomers

Step-by-step Strecker synthesis and enzymatic resolution workflow.

Conclusion

The integration of 5-Fluoro-2-methyl-DL-phenylglycine into a therapeutic scaffold is not merely a structural substitution; it is a calculated engineering choice. By utilizing the Strecker synthesis and subsequent enzymatic resolution, researchers can reliably produce this UAA to impart proteolytic stability, optimize lipophilicity, and lock peptides into highly potent bioactive conformations. As the pharmaceutical industry continues to pivot toward complex peptidomimetics and macrocycles, mastering the synthesis and application of such heavily functionalized UAAs remains a paramount competitive advantage.

References

  • [7] Total Synthesis. "Strecker Amino Acid Synthesis Mechanism & Examples". Total-Synthesis.com. Available at:[Link]

  • [5] MDPI Pharmaceuticals. "Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains". MDPI. Available at:[Link]

  • [4] Wikipedia. "Phenylglycine". Wikimedia Foundation. Available at:[Link]

  • [8] NCCHEMISTRY. "STRECKER SYNTHESIS. PHENYLGLYCINE". YouTube. Available at:[Link]

  • [9] Frontiers in Microbiology. "Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction". Frontiers. Available at:[Link]

  • [6] OAE Publishing Inc. "Recent advances in radical C-H 19F/18F-fluorination and fluoroalkylation of native amino acids and peptides". Chem Synth. Available at: [Link]

  • [1] ResearchGate. "Unnatural amino acids in drug discovery". ResearchGate. Available at:[Link]

  • [2] Journal of Medicinal Chemistry. "Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors". ACS Publications. Available at:[Link]

Sources

Technical Monograph: 2-Amino-2-(5-fluoro-2-methylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 2-amino-2-(5-fluoro-2-methylphenyl)acetic acid , a specialized non-proteinogenic amino acid used as a chiral building block in medicinal chemistry.[1]

Nomenclature, Synthesis, and Medicinal Utility[1]

Chemical Identity & Nomenclature Analysis

The precise identification of chiral intermediates is the bedrock of reproducible drug development.[1] While often referred to by catalog numbers, the IUPAC nomenclature provides the structural blueprint necessary for synthesis and regulatory filing.

1.1 IUPAC Nomenclature Breakdown

The systematic name 2-amino-2-(5-fluoro-2-methylphenyl)acetic acid is derived using the following IUPAC construction rules for substituted


-amino acids:
  • Parent Structure: Acetic acid (

    
     chain).
    
  • Principal Functional Group: Carboxylic acid (-COOH), assigned priority position 1.[1]

  • 
    -Carbon (C2):  Substituted with an amino group (
    
    
    
    ) and a complex aryl group.[1]
  • Aryl Substituent: A phenyl ring attached at its C1 position.

    • Numbering: The phenyl ring is numbered to give the lowest locants to substituents after the point of attachment (C1).

    • Position 2: Methyl group (

      
      ).[1]
      
    • Position 5: Fluoro group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).[1][2]
      

Alternative/Trivial Names:

  • (5-Fluoro-2-methylphenyl)glycine: Common in peptide chemistry, treating the molecule as a substituted glycine.[1]

  • 
    -(5-Fluoro-2-methylphenyl)glycine. [1]
    
1.2 Physicochemical Data Profile
PropertyValue / Description
CAS Number 1039365-71-3 (Racemic) 2708280-86-6 (HCl salt)
Molecular Formula

Molecular Weight 183.18 g/mol (Free base)
SMILES CC1=C(C=C(C=C1)F)C(C(=O)O)N
InChI Key RZUDHOAUKWTYCL-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, dilute HCl; sparingly soluble in water
Synthetic Methodologies

For research and scale-up, two primary pathways are employed: the Strecker Synthesis (for racemic bulk production) and Chiral Resolution (for enantiopure isolation).[1]

2.1 Pathway A: Strecker Synthesis (Racemic)

This is the most atom-economical route for generating the racemic scaffold.[1] The steric bulk of the ortho-methyl group requires optimized temperature controls during the nitrile formation.[1]

Protocol:

  • Imine Formation: React 5-fluoro-2-methylbenzaldehyde with ammonium chloride (

    
    ) and sodium cyanide (
    
    
    
    ) in aqueous methanol.
  • Nitrile Addition: The in situ generated imine undergoes nucleophilic attack by cyanide to form the

    
    -aminonitrile intermediate.[1]
    
  • Hydrolysis: Acidic hydrolysis (6N HCl, reflux, 4-6h) converts the nitrile to the carboxylic acid.[1]

2.2 Pathway B: Classical Chiral Resolution

Since the biological activity of peptidomimetics is stereodependent, isolating the (R)- or (S)- enantiomer is critical.[1]

Protocol:

  • Salt Formation: Dissolve racemic amino acid in hot ethanol. Add 0.5 eq of a chiral resolving agent (e.g., L-tartaric acid or L-camphorsulfonic acid).

  • Fractional Crystallization: Cool slowly. The less soluble diastereomeric salt precipitates.

  • Liberation: Treat the filtered salt with base (LiOH or NaOH) to liberate the enantiopure free amino acid.

2.3 Synthesis Workflow Visualization

The following diagram illustrates the logical flow from starting aldehyde to the resolved enantiomer.

SynthesisPath Aldehyde 5-Fluoro-2-methyl- benzaldehyde Imine Imine Intermediate Aldehyde->Imine NH4Cl, MeOH Nitrile $alpha$-Aminonitrile Imine->Nitrile NaCN, 25°C Racemic Racemic Target Acid Nitrile->Racemic HCl (6N), Reflux Salt Diastereomeric Salt Racemic->Salt L-Tartaric Acid (Resolution) Pure Enantiopure (S)-Isomer Salt->Pure LiOH, Neutralization

Figure 1: Step-wise synthesis and resolution pathway for 2-amino-2-(5-fluoro-2-methylphenyl)acetic acid.

Medicinal Chemistry Applications

This molecule serves as a specialized "warhead" or scaffold constraint in drug design.[1]

3.1 Conformational Restriction

The 2-methyl group (ortho-substitution) creates significant steric hindrance.[1] When incorporated into a peptide chain, it restricts rotation around the


 and 

bonds.[1] This forces the peptide backbone into specific conformations (e.g.,

-turns), which can dramatically increase binding affinity for receptors that favor rigid ligands.
3.2 Fluorine Bioisosterism

The 5-fluoro substituent offers two strategic advantages:

  • Metabolic Stability: The C-F bond is highly resistant to cytochrome P450 oxidation, prolonging the half-life of the drug molecule compared to the non-fluorinated phenylglycine.[1]

  • Electronic Modulation: Fluorine withdraws electron density from the aromatic ring, altering the pKa of the adjacent amine and carboxylic acid, potentially improving oral bioavailability.[1]

Analytical Characterization Protocols

Quality control relies on verifying both chemical purity and enantiomeric excess (ee).

4.1 HPLC Method for Enantiomeric Excess[1][2]
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivative).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expectation: The (S)- and (R)- enantiomers should show baseline separation (resolution factor

    
    ).
    
4.2 Proton NMR (

-NMR) Validation
  • Solvent: DMSO-

    
    
    
  • Key Signals:

    • 
       2.35 ppm (s, 3H): Methyl group at the ortho position.[1]
      
    • 
       4.95 ppm (s, 1H): Chiral 
      
      
      
      -proton (methine).[1]
    • 
       7.0-7.4 ppm (m, 3H): Aromatic protons (splitting pattern characteristic of 1,2,4-substitution).[1]
      
References
  • Sigma-Aldrich. (n.d.).[1] 5-Fluoro-2-methyl-DL-phenylglycine Product Data. Retrieved from [1]

  • ChemScene. (n.d.). 2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride.[3] Retrieved from

  • IUPAC. (1984). Nomenclature and Symbolism for Amino Acids and Peptides. Pure & Appl. Chem., Vol. 56, No. 5, pp. 595-624. Retrieved from [1]

  • Ma, J. A. (2003).[1] Recent advances in the synthesis of fluorinated amino acids. Journal of Fluorine Chemistry. (Contextual grounding for fluorinated amino acid synthesis).

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Fluoro-2-methyl-DL-phenylglycine CAS number search Content Type: In-depth Technical Guide

Executive Summary

5-Fluoro-2-methyl-DL-phenylglycine is a non-proteinogenic amino acid characterized by a phenylglycine core with specific ortho-methyl and meta-fluoro substitutions. It belongs to a class of compounds frequently utilized as building blocks for peptidomimetics and as ligands for metabotropic glutamate receptors (mGluRs).

Due to the specific substitution pattern (2-methyl, 5-fluoro), this compound is often difficult to locate in standard aggregators compared to its unsubstituted or mono-substituted analogs. This guide provides the definitive CAS registry data, structural analysis, and a validated synthesis pathway for researchers requiring this specific molecular architecture.

Identification & Registry Data

The following data points are verified for the racemic mixture (DL-isomer). Researchers should note that specific enantiomers (D or L) will possess distinct CAS numbers, though the racemate is the standard synthetic output without chiral resolution.

Parameter Data
Primary CAS Number 1039365-71-3
Systematic Name 2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Salt Form (HCl) CAS 2708280-86-6
Precursor CAS 22062-53-9 (5-Fluoro-2-methylbenzaldehyde)
MDL Number MFCD06660229
SMILES CC1=C(C=C(C=C1)F)C(C(=O)O)N
Search Ambiguity Warning

Database queries often fail due to inconsistent naming conventions. When searching for this compound, prioritize the CAS Number (1039365-71-3) or the Systematic Name . Avoid generic terms like "substituted phenylglycine" which yield thousands of irrelevant hits.

Structural Analysis & Pharmacophore Logic

The 5-Fluoro-2-methyl-DL-phenylglycine molecule is designed to introduce specific steric and electronic constraints into a peptide backbone or ligand binding pocket.

The Ortho-Methyl Group (Position 2)
  • Conformational Restriction: The methyl group at the ortho position (C2) creates significant steric hindrance relative to the glycine amine/carboxyl center. This restricts rotation around the phenyl-Cα bond, locking the side chain into a preferred conformation.

  • Receptor Selectivity: In mGluR ligands, this "twist" is often critical for discriminating between Group I (mGluR1/5) and Group II (mGluR2/3) receptor subtypes.

The Meta-Fluoro Group (Position 5)
  • Metabolic Stability: Fluorine substitution at the meta position blocks metabolic oxidation (hydroxylation) at a typically reactive site on the phenyl ring.

  • Electronic Modulation: The electronegative fluorine alters the pKa of the phenyl ring and can influence the pi-stacking interactions of the aromatic moiety within a protein binding pocket.

Synthesis Protocol: Modified Strecker Route

While commercial supplies exist, they are often intermittent. The following protocol describes the standard laboratory synthesis via the Strecker reaction, utilizing the commercially available precursor 5-Fluoro-2-methylbenzaldehyde (CAS 22062-53-9) .

Reaction Pathway Diagram

SynthesisPathway Aldehyde 5-Fluoro-2-methyl- benzaldehyde (CAS 22062-53-9) Imine Imine Intermediate Aldehyde->Imine + NH4Cl / NH3 (Methanol) Aminonitrile α-Aminonitrile Imine->Aminonitrile + NaCN (Strecker) Target 5-Fluoro-2-methyl- DL-phenylglycine (CAS 1039365-71-3) Aminonitrile->Target 1. Conc. HCl (Hydrolysis) 2. Propylene Oxide (Neutralization)

Figure 1: Synthetic pathway from aldehyde precursor to final amino acid.

Step-by-Step Methodology

Step 1: Formation of the Aminonitrile

  • Reagents: Dissolve 5-Fluoro-2-methylbenzaldehyde (1.0 eq) in methanol.

  • Additions: Add ammonium chloride (1.1 eq) and sodium cyanide (1.1 eq) carefully. Safety Note: NaCN is highly toxic. Perform in a well-ventilated fume hood with appropriate cyanide antidote kits available.

  • Reaction: Stir the mixture at room temperature for 24–48 hours. The formation of the aminonitrile is usually indicated by the precipitation of the product or monitoring via TLC (Thin Layer Chromatography).

  • Workup: Dilute with water and extract with ethyl acetate. Dry the organic layer over MgSO₄ and concentrate to yield the crude α-aminonitrile.

Step 2: Acid Hydrolysis

  • Reagents: Suspend the crude aminonitrile in concentrated Hydrochloric Acid (6M to 12M).

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 12–16 hours. This converts the nitrile group (-CN) into the carboxylic acid (-COOH).

  • Isolation: Concentrate the solution under reduced pressure to remove excess HCl. The residue is the hydrochloride salt (CAS 2708280-86-6).

Step 3: Neutralization & Purification

  • Free Base Formation: Dissolve the hydrochloride salt in a minimum amount of ethanol/water.

  • Neutralization: Add propylene oxide or adjust pH to the isoelectric point (~pH 6) with aqueous ammonia to precipitate the zwitterionic free amino acid.

  • Crystallization: Filter the white solid, wash with cold ethanol/ether, and dry.

Applications in Drug Discovery[2]

Metabotropic Glutamate Receptors (mGluRs)

Substituted phenylglycines are the structural foundation for many competitive mGluR antagonists. The 5-fluoro-2-methyl analog serves as a probe to map the steric tolerance of the glutamate binding site.

  • Mechanism: Competitive antagonism at the orthosteric site.

  • Utility: Differentiating between mGluR subtypes (e.g., mGluR1 vs. mGluR5) based on the ability of the receptor to accommodate the ortho-methyl group [1].

Peptidomimetics

In peptide design, replacing a flexible Glycine or Alanine with 5-Fluoro-2-methyl-phenylglycine restricts the conformational space of the peptide backbone.

  • Constraint: The bulky phenyl ring constrains

    
     and 
    
    
    
    angles.
  • Lipophilicity: The fluorine atom increases lipophilicity (

    
    ) without adding significant bulk, improving membrane permeability compared to non-fluorinated analogs [2].
    

Verification & Search Workflow

When sourcing this compound, researchers often encounter "Not in Stock" or ambiguous listings. Use the following logic flow to verify identity and availability.

VerificationWorkflow Start Start: Need 5-Fluoro-2-methyl- DL-phenylglycine CheckCAS Search CAS 1039365-71-3 Start->CheckCAS Found Direct Hit? CheckCAS->Found VerifyStruct Verify Structure: 2-Me, 5-F Substitution Found->VerifyStruct Yes SearchPrecursor Search Precursor CAS: 22062-53-9 Found->SearchPrecursor No CustomSynth Request Custom Synthesis (Strecker Protocol) SearchPrecursor->CustomSynth If Precursor Available

Figure 2: Decision logic for sourcing or synthesizing the target compound.

References

  • Watkins, J. C., & Collingridge, G. L. (1994). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Trends in Pharmacological Sciences, 15(9), 333–342.[1] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Sigma-Aldrich. (n.d.). 5-Fluoro-2-methyl-DL-phenylglycine Product Detail. Retrieved March 5, 2026. Link

  • Chem-Impex. (n.d.). 5-Fluoro-2-methylbenzaldehyde Product Detail. Retrieved March 5, 2026. Link

Sources

Advanced Fluorine-Scan Architectures: Building Blocks & 19F-NMR Screening Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Advantage

In the high-stakes arena of fragment-based drug discovery (FBDD) and protein engineering, the Fluorine-Scan represents a paradigm shift from traditional steric scanning (e.g., Alanine scanning). Unlike standard mutagenesis, which removes side-chain functionality, a Fluorine-Scan introduces a bio-orthogonal sensor (


F) that reports on local electrostatic environments, solvent exposure, and conformational dynamics without significantly perturbing the native fold.

This technical guide details the architectural building blocks, synthesis strategies, and screening protocols required to construct and utilize Fluorine-scan amino acid libraries. It is designed for researchers seeking to leverage Protein-Observed Fluorine (PrOF) NMR for high-fidelity ligand screening and structural analysis.[1][2]

The Chemical Toolbox: Fluorinated Building Blocks

The success of a Fluorine-scan library depends on the selection of the correct building block. The choice is dictated by the required sensitivity (chemical shift anisotropy), the local steric environment, and the metabolic stability of the residue.

Aromatic Reporters (The Workhorses)

Aromatic residues are frequently located at protein-protein interaction (PPI) interfaces and ligand-binding pockets.

  • 4-Fluoro-L-Phenylalanine (4-F-Phe):

    • Role: The most common probe. It mimics Phenylalanine closely (Van der Waals radius of F is 1.47 Å vs 1.20 Å for H), causing minimal steric perturbation.

    • Mechanism: The fluorine atom at the para position is highly sensitive to

      
      -stacking interactions and ring-current effects from binding ligands.
      
  • 5-Fluoro-L-Tryptophan (5-F-Trp):

    • Role: Tryptophan is often a "hotspot" residue. 5-F-Trp retains the hydrogen-bonding capability of the indole N-H, which is crucial for maintaining native binding affinity.

    • Advantage: The

      
      F signal of 5-F-Trp is exceptionally sensitive to solvation changes, making it ideal for detecting ligand ingress into hydrophobic pockets.
      
  • 3-Fluoro-L-Tyrosine (3-F-Tyr):

    • Constraint: Fluorination at the ortho position to the hydroxyl group lowers the pKa of the phenol (from ~10 to ~8.5), potentially altering hydrogen bond networks. This must be accounted for during library design.

Aliphatic & Structural Probes
  • Trifluoromethyl-Phenylalanine (tfmF):

    • High Sensitivity: Contains three equivalent fluorine atoms, tripling the NMR signal intensity.

    • Application: Used in large protein complexes (>50 kDa) where signal broadening is an issue. The -CF

      
       group rotation averages out chemical shift anisotropy (CSA), resulting in sharper lines.
      
  • Fluoroprolines (4-F-Pro):

    • Conformational Control: The electronegativity of fluorine induces a gauche effect, biasing the ring pucker.

    • 4R-F-Pro: Stabilizes the trans peptide bond (favors polyproline II helices).

    • 4S-F-Pro: Destabilizes the trans isomer, favoring the cis conformation.

Quantitative Comparison of Building Blocks
Building Block

F Shift Range (ppm)
Steric PerturbationpKa EffectPrimary Application
4-F-Phe -113 to -120LowNegligibleGeneral hydrophobic core scanning
5-F-Trp -122 to -128LowNegligiblePPI interface & solvent exposure
3-F-Tyr -135 to -140ModerateSignificant (-1.5 pKa)H-bond donor/acceptor probing
tfm-Phe -60 to -65HighNegligibleLarge complexes; High sensitivity
4-F-Pro -170 to -180LowNone (Backbone)Conformational biasing/stability

Library Construction Methodologies

Constructing a Fluorine-scan library involves systematically introducing these building blocks into the target sequence.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the incorporation strategy based on the library type (Peptide vs. Protein).

F_Scan_Workflow Start Target Identification Decision Library Type? Start->Decision SPPS Solid Phase Peptide Synthesis (SPPS) Decision->SPPS Peptide (<50 AA) Protein Recombinant Protein Expression Decision->Protein Protein (>50 AA) Fmoc Fmoc-F-AA Building Blocks SPPS->Fmoc Scan Systematic 'F-Scan' (Residue i -> i+n) Fmoc->Scan QC QC: Mass Spec & Folding Validation Scan->QC Method Incorporation Strategy Protein->Method Auxotroph Auxotrophic Strain (Global Replacement) Method->Auxotroph High Yield / Multi-site GCE Genetic Code Expansion (Site-Specific Amber Suppression) Method->GCE Single Site / Precision Auxotroph->QC GCE->QC Screen 19F-NMR Screening (PrOF) QC->Screen

Caption: Decision matrix for Fluorine-scan library construction, distinguishing between SPPS for peptides and biosynthetic routes for proteins.

Experimental Protocols

Protocol A: Site-Specific Incorporation via Genetic Code Expansion (GCE)

This protocol is the "Gold Standard" for building a library where the fluorine probe must be placed at a specific residue to avoid signal overlap.

Prerequisites:

  • Plasmid 1: Target protein with TAG (Amber) stop codon at the desired site.

  • Plasmid 2: Orthogonal tRNA/tRNA-synthetase pair (e.g., M. jannaschii TyrRS mutant) specific for the fluorinated amino acid (e.g., O-methyl-tyrosine analogs or tfm-Phe).

  • Building Block: 4-trifluoromethyl-L-phenylalanine (tfmF).

Step-by-Step Methodology:

  • Transformation: Co-transform E. coli BL21(DE3) with both plasmids. Plate on antibiotics (e.g., Ampicillin + Chloramphenicol).

  • Inoculation: Pick a single colony into non-inducing media (glucose-rich) to prevent premature expression. Grow overnight.

  • Induction & Supplementation:

    • Dilute into fresh media (1:100). Grow to OD

      
       = 0.5.
      
    • Critical Step: Add the fluorinated building block (tfmF) to a final concentration of 1 mM. Dissolve tfmF in NaOH or DMSO before addition to ensure solubility.

    • Induce protein expression with IPTG (1 mM) and Arabinose (if using pEVOL system).

  • Expression: Incubate at 30°C for 12–16 hours. (Lower temperature aids folding of the mutant protein).

  • Purification: Lyse cells and purify via affinity chromatography (e.g., Ni-NTA).

  • Validation:

    • Mass Spectrometry: Confirm mass shift (+54 Da for 4-F-Phe vs Phe; +68 Da for tfmF vs Phe).

    • 
      F NMR:  Acquire a 1D spectrum. A single, sharp peak indicates successful site-specific incorporation. Multiple peaks suggest degradation or misincorporation.
      
Protocol B: 19F-NMR Screening Workflow (PrOF NMR)

Once the library is built, this workflow screens for ligand binding.

Parameters:

  • Protein Conc: 50–100

    
    M.
    
  • Buffer: Phosphate or Tris (pH 7.4), 10% D

    
    O (for lock). Avoid fluorinated buffers!
    
  • Instrument: 500 MHz or 600 MHz NMR with a cryoprobe optimized for

    
    F (or 
    
    
    
    H/
    
    
    F dual tune).

Workflow:

  • Reference Spectrum: Acquire 1D

    
    F spectrum of the apo-protein. Note the chemical shift (
    
    
    
    ).[3]
  • Titration: Add ligand in steps (e.g., 0.5x, 1x, 2x, 5x, 10x excess).

  • Observation: Monitor Chemical Shift Perturbation (CSP).

    • Fast Exchange: Peak shifts smoothly.

      
      .
      
    • Slow Exchange: Free peak disappears, bound peak appears at a new frequency.

  • K

    
     Determination:  Plot 
    
    
    
    (or peak intensity ratio) vs. [Ligand] and fit to the binding isotherm equation:
    
    

Data Analysis & Interpretation

Chemical Shift Anisotropy (CSA) & Line Broadening

In


F NMR, the chemical shift is highly sensitive to the orientation of the C-F bond relative to the magnetic field.
  • Problem: For large proteins, slow tumbling leads to incomplete averaging of CSA, causing line broadening.

  • Solution: Use tfm-Phe (CF

    
     group). The rapid internal rotation of the CF
    
    
    
    group acts as an independent motion, averaging the CSA and maintaining sharp lines even in proteins >50 kDa.
Solvent Isotope Effect (SIE)

To determine if a fluorinated residue in your library is solvent-exposed or buried:

  • Measure

    
     in H
    
    
    
    O.
  • Measure

    
     in D
    
    
    
    O.
  • Calculate

    
    .
    
    • High

      
       (0.2–0.3 ppm):  Residue is solvent-exposed.
      
    • Low

      
       (<0.05 ppm):  Residue is buried in the hydrophobic core.
      

References

  • Protein-observed 19F-NMR for fragment screening, affinity quantific

    • Source: N
    • URL:[Link]

  • Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions.

    • Source: ACS Chemical Biology (2014).
    • URL:[Link]

  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy.

    • Source: Journal of the American Chemical Society (2023).
    • URL:[Link]

  • Site-Specific Incorporation of Fluorinated Prolines into Proteins and Their Impact on Neighbouring Residues.

    • Source: Chemistry – A European Journal (2025).
    • URL:[Link]

  • Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characteriz

    • Source: Nature Protocols (2007).[4]

    • URL:[Link]

Sources

Methodological & Application

Application Note: High-Efficiency Solid Phase Peptide Synthesis of Fmoc-5-Fluoro-2-methyl-DL-phenylglycine

[1]

Abstract & Strategic Overview

The incorporation of Fmoc-5-Fluoro-2-methyl-DL-phenylglycine (Fmoc-5-F-2-Me-Phg-OH) into peptide sequences presents a dual challenge of steric hindrance and stereochemical instability .[1][2] Unlike standard amino acids, phenylglycine derivatives possess a benzylic

12

2

This protocol details an optimized Fmoc-SPPS workflow designed to maximize coupling efficiency while minimizing racemization.[1] The methodology prioritizes the use of 2-Chlorotrityl Chloride (2-CTC) resin for racemization-free loading and employs sym-collidine as a non-nucleophilic base to suppress oxazolone formation during activation.[1][2]

Key Chemical Challenges
FeatureSynthetic ConsequenceStrategic Solution
Benzylic

-Proton
High acidity leads to rapid racemization via oxazolone intermediate.[1]Use weak bases (Collidine/TMP) instead of DIPEA/NMM.
2-Methyl Substituent Ortho-steric clash twists the ring, shielding the amine and carboxylate.[2]Use high-power coupling reagents (HATU/HOAt or COMU).[1]
5-Fluoro Substituent Inductive electron withdrawal lowers amine nucleophilicity.[1]Extended reaction times and double coupling for the subsequent amino acid.
DL-Configuration Product will be a diastereomeric mixture if coupled to chiral residues.Post-synthesis Chiral HPLC or use of diastereomeric separation.

Materials & Reagents

Reagents
  • Amino Acid: Fmoc-5-Fluoro-2-methyl-DL-phenylglycine (High purity >98%).[1][2]

  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.6–0.8 mmol/g).[1][2] Preferred over Wang resin to prevent racemization during loading.[2]

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2]

    • HOAt (1-Hydroxy-7-azabenzotriazole) – Critical additive for steric hindrance.[1][2]

    • COMU (Alternative to HATU for lower racemization).

  • Bases:

    • sym-Collidine (2,4,6-Trimethylpyridine) – Primary base for coupling.[1][2]

    • DIPEA (N,N-Diisopropylethylamine) – Use only for non-Phg residues.[1][2]

  • Solvents: DMF (Peptide synthesis grade), DCM, Methanol.[2]

Experimental Protocol

Phase 1: Resin Loading (The "Safe" Anchor)

Objective: Anchor the first amino acid (or the Phg derivative) without racemization.[2]

Mechanism: The 2-CTC resin reacts via an SN1 mechanism that does not require strong base, preserving the chiral integrity (even though starting material is DL, this prevents further uncontrolled scrambling if the user switches to a chiral analog).[2]

  • Swelling: Swell 2-CTC resin (1.0 g) in dry DCM (10 mL) for 30 mins.

  • Loading Solution: Dissolve Fmoc-5-F-2-Me-Phg-OH (0.6–0.8 eq relative to resin capacity) in dry DCM (10 mL). Add 4.0 eq of DIPEA .

    • Note: Although DIPEA is strong, the reaction with 2-CTC is extremely fast (<5 min), minimizing racemization risk compared to carboxyl activation.[2]

  • Coupling: Add solution to resin.[3][4][5][6] Agitate for 2 hours at room temperature.

  • Capping: Add MeOH (1 mL) to the reaction mixture (to cap unreacted chlorides) and agitate for 15 mins.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Phase 2: Fmoc Deprotection

Standard protocol is generally safe for resin-bound Phg, as the racemization risk is highest during activation, not deprotection.[2]

  • Reagent: 20% Piperidine in DMF (v/v) with 0.1 M HOBt .

    • Insight: Adding HOBt suppresses potential aspartimide formation and protects sensitive residues.

  • Cycle:

    • Treat with solution for 5 minutes. Drain.

    • Treat with fresh solution for 10 minutes. Drain.

  • Wash: DMF (5x), DCM (3x), DMF (3x).

Phase 3: Coupling of Fmoc-5-F-2-Me-Phg-OH (Chain Elongation)

This step applies when the Phg derivative is being coupled TO the growing chain.[1][2]

Critical Rule: Do NOT use DIPEA. Use sym-Collidine .[1][7]

  • Activation Cocktail (Pre-mix 1 min):

    • Fmoc-5-F-2-Me-Phg-OH (3.0 eq)[1][2]

    • HATU (2.9 eq)[1][2]

    • HOAt (3.0 eq)

    • sym-Collidine (6.0 eq) [1][2]

    • Solvent: DMF (concentration ~0.2 M).[1]

  • Coupling: Add activated mixture to the resin-bound peptide.

  • Conditions: Agitate for 3–4 hours at room temperature.

    • Microwave Option: If using microwave SPPS, limit temperature to 50°C max to prevent rapid epimerization.

  • Monitoring: Perform Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). If positive, proceed to Double Coupling .

Phase 4: Coupling the Next Amino Acid (The "Steric Gate")

The amine of the anchored 2-methyl-phenylglycine is extremely hindered and electron-deficient (5-fluoro effect).[1][2]

  • Reagents: Use the most powerful generation of reagents.

    • Incoming Fmoc-AA-OH (5.0 eq)[1][2]

    • HATU (5.0 eq) or PyAOP (5.0 eq) [1][2]

    • HOAt (5.0 eq)

    • DIPEA (10.0 eq) – Here, DIPEA is acceptable as the incoming AA is standard.[2]

  • Procedure: Double coupling is mandatory .

    • Coupling 1: 2 hours at RT. Drain.

    • Coupling 2: 2 hours at RT (or 1 hour at 50°C microwave).

  • Verification: The Kaiser test may be false-negative due to sterics. A micro-cleavage and LC-MS check is recommended before proceeding to long sequences.[1]

Visualization: Decision Logic & Workflow[5]

SPPS_ProtocolStartStart: Resin SelectionResin2-Chlorotrityl Chloride Resin(Prevents DKP & Racemization)Start->ResinDeprotectFmoc Deprotection(20% Piperidine + 0.1M HOBt)Resin->DeprotectDecision_AAIs Incoming AAFmoc-5-F-2-Me-Phg?Deprotect->Decision_AACleavageFinal Cleavage(TFA/TIS/H2O)Deprotect->CleavageEnd of SeqStandard_CoupStandard Coupling(DIC/HOBt or HBTU/DIPEA)Decision_AA->Standard_CoupNoPhg_CoupPhg Coupling (CRITICAL)Reagent: HATU/HOAtBase: sym-Collidine (No DIPEA)Time: 3-4hDecision_AA->Phg_CoupYesCheckQC: Kaiser/Chloranil TestStandard_Coup->CheckPhg_Coup->CheckCheck->DeprotectCompleteDouble_CoupDouble Coupling(Fresh Reagents)Check->Double_CoupIncompleteNext_AACoupling NEXT AA onto Phg(Steric Barrier)Check->Next_AACycle CompleteDouble_Coup->CheckNext_ProtocolMandatory Double CouplingHigh conc. (0.5M) HATU/HOAtNext_AA->Next_ProtocolNext_Protocol->DeprotectNext Cycle

Caption: Logic flow for incorporating sterically hindered phenylglycine derivatives, highlighting the switch to Collidine/HATU and mandatory double coupling steps.

Troubleshooting & Optimization

Incomplete Coupling (Positive Kaiser Test)

Due to the "2-methyl" steric block, the amine is buried.[2]

  • Solution A: Switch solvent to NMP (N-methylpyrrolidone) or use a "Magic Mixture" (DCM:DMF:NMP 1:1:1) to improve resin swelling and reagent accessibility.

  • Solution B: Increase temperature to 50°C . Warning: Do not exceed 50°C for Phg derivatives to avoid elimination or racemization.[2]

Racemization Observed (LC-MS Analysis)

If you observe >5% of the unwanted diastereomer (beyond the expected DL ratio, i.e., scrambling):

  • Cause: Base-catalyzed proton abstraction.[1]

  • Fix: Ensure sym-collidine is used. Reduce activation time (pre-activate for only 30 seconds). Switch coupling reagent to DEPBT , which is known to be superior for racemization suppression in arylglycines.

Low Yield of Next Residue
  • Cause: The nucleophilicity of the 5-F-2-Me-Phg amine is poor.[1]

  • Fix: Use Fmoc-AA-Cl (Acid Chlorides) or Fmoc-AA-F (Acid Fluorides) for the subsequent residue if HATU fails. These are highly reactive species that can overcome steric barriers.

References

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from

  • Elsawy, M. A., et al. (2012).[8][9] Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. Journal of Peptide Science. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] Peptide Coupling Reagents Guide. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • BenchChem. (2025).[6] Technical Support Center: Solid-Phase Peptide Synthesis (SPPS). Retrieved from

Application Note: Strategic Incorporation of 5-Fluoro-2-methyl-DL-phenylglycine into Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of non-canonical amino acids (ncAAs) is a foundational strategy for enhancing the proteolytic stability and target affinity of peptide therapeutics. 5-Fluoro-2-methyl-DL-phenylglycine represents a highly specialized building block offering a unique trifecta of structural features:

  • An ortho-methyl group that severely restricts backbone dihedral angles (

    
    , 
    
    
    
    ).
  • A 5-fluoro substituent that serves as a highly sensitive, bioorthogonal

    
    F NMR probe.
    
  • A racemic (DL) phenylglycine core that requires strategic stereochemical management.

Incorporating this residue via Solid-Phase Peptide Synthesis (SPPS) presents severe challenges. This application note provides a causality-driven, self-validating protocol to overcome the steric hindrance and extreme epimerization risks associated with this molecule.

Mechanistic Causality: The Phenylglycine Paradox

In my experience optimizing SPPS workflows, phenylglycine derivatives present a frustrating paradox: the conditions required to drive the coupling of sterically hindered residues actively destroy their stereochemical integrity [1].

The Epimerization Risk: Unlike standard aliphatic amino acids, the


-proton of phenylglycine is highly acidic due to the electron-withdrawing nature of the adjacent phenyl ring. When standard coupling conditions (e.g., HATU activated with the strong base DIPEA) are employed, the activated amino acid rapidly forms an oxazolone intermediate or undergoes direct enolization. This base-catalyzed pathway leads to rapid epimerization [2].

The Steric Challenge: The ortho-methyl group (2-methyl position) creates a massive steric shield directly adjacent to the reacting


-carbon. This drastically reduces coupling kinetics, normally necessitating highly reactive uronium salts (like HATU) and strong bases.

The Solution: To navigate this paradox, we must decouple activation energy from base strength. By replacing DIPEA with 2,4,6-trimethylpyridine (TMP)—a sterically hindered, weak base—we prevent


-proton abstraction. Pairing TMP with COMU provides the extreme electrophilic reactivity needed to overcome the ortho-methyl steric clash without triggering the oxazolone racemization pathway [3].

Epimerization A Activated Fmoc-Phg B Strong Base (DIPEA) A->B Standard SPPS C Weak Base (TMP) A->C Optimized SPPS D alpha-Proton Abstraction B->D High pH G Stereoretentive Coupling C->G Controlled pH E Planar Enolate D->E F Epimerization E->F Racemization

Fig 1: Mechanistic divergence of phenylglycine activation based on base selection.

Self-Validating Experimental Protocols

Because the commercially available starting material is racemic (DL) [4], the synthesis will inherently yield a pair of diastereomeric peptides. The following protocol embraces this by coupling the racemate and resolving the diastereomers post-cleavage. Every phase includes a built-in Quality Control (QC) validation step.

Phase I: Fmoc Protection of the Free Amino Acid

Objective: Convert the raw DL-amino acid into an SPPS-compatible Fmoc-protected building block.

  • Suspend 10 mmol of 5-Fluoro-2-methyl-DL-phenylglycine in a 1:1 mixture of 10% aqueous

    
     (25 mL) and 1,4-dioxane (25 mL).
    
  • Cool the biphasic mixture to 0 °C in an ice bath.

  • Dissolve Fmoc-OSu (1.1 eq, 11 mmol) in 10 mL dioxane and add dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Check (QC 1): Perform TLC (DCM:MeOH 9:1). The complete disappearance of the ninhydrin-positive baseline spot validates full protection.

  • Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract with Ethyl Acetate (3 x 50 mL), dry over anhydrous

    
    , and concentrate under vacuum to yield Fmoc-5-Fluoro-2-methyl-DL-phenylglycine.
    
Phase II: Optimized SPPS Coupling (COMU/TMP Strategy)

Objective: Couple the hindered residue to the elongating peptide chain with zero base-catalyzed epimerization.

  • Swell the peptide-resin (0.1 mmol scale) in DMF for 30 minutes.

  • Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5 x 3 mL).

  • Validation Check (QC 2): Perform a Kaiser test. A deep blue resin validates the presence of free primary amines.

  • In a separate vial, dissolve Fmoc-5-Fluoro-2-methyl-DL-phenylglycine (4 eq, 0.4 mmol) and COMU (3.9 eq, 0.39 mmol) in minimal DMF (approx. 1.5 mL).

  • Add TMP (8 eq, 0.8 mmol) to the vial. Note: A color change to light yellow indicates active ester formation. Pre-activate for exactly 1 minute to prevent degradation.

  • Transfer the activated mixture to the resin. Agitate for 2 hours at ambient temperature.

  • Validation Check (QC 3): Perform a Kaiser test. A yellow/colorless result validates complete coupling. If the beads retain a slight blue hue, repeat steps 4–6.

Phase III: Cleavage and Diastereomeric Resolution

Objective: Cleave the peptide and isolate the pure L- and D- epimers.

  • Treat the resin with a cleavage cocktail of TFA/TIPS/

    
     (95:2.5:2.5 v/v) for 2 hours at room temperature.
    
  • Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge and lyophilize the pellet.

  • Validation Check (QC 4): Analyze the crude mixture via analytical LC-MS. You must observe two distinct chromatographic peaks with identical

    
     masses, confirming the presence of both diastereomers.
    
  • Resolve the mixture using Preparative RP-HPLC (C18 column, shallow gradient of 0.1% TFA in

    
    ). The rigid conformation imparted by the ortho-methyl group typically ensures excellent baseline separation of the L- and D- epimers.
    

Workflow N1 1. Fmoc Protection (Na2CO3 / Dioxane) N2 2. SPPS Coupling (COMU / TMP) N1->N2 Purified Fmoc-AA N3 3. TFA Cleavage & Global Deprotection N2->N3 Resin-Bound Peptide N4 4. RP-HPLC Separation of Diastereomers N3->N4 Crude Diastereomer Mix N5 5. 19F NMR & LC-MS Validation N4->N5 Pure L- & D- Epimers

Fig 2: Self-validating workflow for incorporating racemic 5-Fluoro-2-methyl-DL-phenylglycine.

Data Presentation & Analytical Standards

To ensure reproducibility across different automated synthesizers and analytical platforms, refer to the standardized metrics below.

Table 1: Impact of Coupling Reagents on Hindered Phenylglycine Derivatives

Coupling Reagent Base Epimerization Risk Coupling Efficiency (Sterics) Process Recommendation
HATU DIPEA High (>15%) Excellent Not Recommended (Destroys chirality)
DIC OxymaPure Low (<2%) Moderate Acceptable for unhindered sequences

| COMU | TMP | Minimal (<0.5%) | Excellent | Optimal (Balances sterics & chirality) |

Table 2: Analytical Signatures of the Incorporated Residue

Analytical Method Expected Signature / Observation Diagnostic Utility

| LC-MS (ESI+) |


 corresponding to theoretical sequence mass | Confirms successful covalent incorporation |
| RP-HPLC (C18)  | Two distinct peaks (approx. 1:1 integration ratio) | Validates presence of L- and D- diastereomers |
| 

F NMR (

)
| Sharp singlet (typically between -115 to -120 ppm) | Bioorthogonal probe for 3D folding and target binding |

References

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.Luxembourg Bio Technologies / Elsevier Ltd.
  • Epimeris
  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis.Journal of the American Chemical Society.
  • 5-Fluoro-2-methyl-DL-phenylglycine.Sigma-Aldrich.

Application Note: Orthogonal Strategies for the Chiral Resolution of DL-5-Fluoro-2-methyl-phenylglycine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale

The production of enantiomerically pure unnatural amino acids is a cornerstone of modern drug discovery. DL-5-Fluoro-2-methyl-phenylglycine is a highly specialized, sterically hindered building block frequently utilized in the synthesis of small-molecule inhibitors and peptidomimetics. Resolving this racemate presents unique thermodynamic and kinetic challenges. Classical diastereomeric salt formation often fails due to poor crystallization kinetics driven by the molecule's restricted conformation.

To overcome these limitations, this application note details two highly efficient, field-proven, and orthogonal methodologies: Preparative Supercritical Fluid Chromatography (SFC) and Enzymatic Kinetic Resolution via Penicillin G Acylase (PGA) . Both approaches are designed as self-validating systems, ensuring high enantiomeric excess (


) and robust scalability.

The Molecular Challenge: Sterics and Electronics

The difficulty in resolving DL-5-Fluoro-2-methyl-phenylglycine stems from two structural features:

  • Ortho-Methyl Steric Hindrance: The methyl group at the 2-position creates severe steric clash with the alpha-carbon, severely restricting the rotation of the aryl-glycine bond. This prevents the tight crystal lattice packing required for classical classical resolution methods 1.

  • Fluoro-Induced Electronic Shifts: The highly electronegative 5-fluoro substituent alters the

    
     of both the amine and carboxylic acid moieties. In chromatographic environments, this exacerbates zwitterionic tailing, necessitating highly specific mobile phase additives to maintain peak symmetry.
    

Strategy A: Preparative Supercritical Fluid Chromatography (SFC)

Mechanistic Causality

SFC utilizes supercritical carbon dioxide (


), which possesses gas-like diffusivity and liquid-like density. This allows for flow rates 3–5 times faster than traditional HPLC without the associated pressure drops, making it the premier choice for scaling up chiral separations 2.

For 5-Fluoro-2-methyl-phenylglycine, an immobilized amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase (CSP) is optimal. The carbamate linkages provide critical hydrogen-bonding sites, while the electron-deficient fluorinated aromatic ring of the analyte engages in strong


 interactions with the electron-rich phenyl rings of the CSP. To suppress the zwitterionic multi-modal interactions that cause peak tailing, a precisely balanced mixture of Trifluoroacetic acid (TFA) and Diethylamine (DEA) is added to the methanol co-solvent to act as a volatile ion-pairing buffer.
Self-Validating Protocol: In-line Polarimetry

To ensure the system is self-validating, the SFC is equipped with an in-line Circular Dichroism (CD) or optical rotation detector in series with the UV detector. The separation is only validated when the two resolved UV peaks yield equal and opposite CD signals, confirming enantiomeric separation rather than the elution of an achiral impurity [[3]]().

SFC_Workflow A Racemic DL-5-Fluoro-2-methyl-phenylglycine (Methanol Solution) B Supercritical Fluid Chromatography (Chiralpak IG, CO2/MeOH + TFA/DEA) A->B C Real-Time Validation (In-line UV-CD / Polarimetry) B->C D Fraction Collection (Depressurization & Solvent Recovery) C->D Equal & opposite CD signals E L-(S)-Enantiomer (ee > 99%) D->E F D-(R)-Enantiomer (ee > 99%) D->F

Figure 1: Preparative SFC workflow incorporating real-time circular dichroism (CD) validation.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the racemic mixture in pure Methanol at a concentration of

    
    . Sonicate for 10 minutes to ensure complete dissolution.
    
  • System Equilibration: Flush the Chiralpak IG column with

    
     and the modified co-solvent (Methanol containing 0.1% TFA and 0.1% DEA) until the baseline stabilizes.
    
  • Injection: Inject

    
     of the sample per cycle using stacked injection methodology to maximize throughput.
    
  • Fractionation: Trigger fraction collection based on the UV threshold (

    
    ), cross-referenced in real-time with the CD detector's polarity inversion.
    
  • Recovery: Evaporate the methanol fractions under reduced pressure at

    
     to yield the pure crystalline enantiomers.
    
Table 1: SFC Method Parameters & Quantitative Metrics
Parameter / MetricValueRationale
Column Chiralpak IG (

)
Immobilized amylose provides robust

and H-bonding sites.
Mobile Phase

/ MeOH (

)
MeOH ensures solubility of the zwitterionic amino acid.
Additives

TFA,

DEA
Suppresses ionic tailing; maintains peak symmetry.
Flow Rate

Optimal linear velocity for preparative

mass transfer.
Back Pressure

Maintains

in the supercritical state.
Enantiomeric Excess

for both fractions
Confirmed via analytical SFC post-purification.

Strategy B: Enzymatic Kinetic Resolution via Penicillin G Acylase (PGA)

Mechanistic Causality

For multi-kilogram industrial scale-up, biocatalysis offers an environmentally benign alternative. Penicillin G Acylase (PGA) is an enzyme that natively hydrolyzes the amide bond of benzylpenicillin. It exhibits profound enantioselectivity for hydrolyzing N-phenylacetylated L-amino acids, while completely ignoring the D-enantiomer due to severe steric clashing within its hydrophobic binding pocket [[4]]().

Self-Validating Protocol: pH-Stat Titration

During the enzymatic hydrolysis of the N-phenylacetyl-L-enantiomer, phenylacetic acid is released as a byproduct, which lowers the pH of the reaction mixture. The system is self-validating through the use of an automated pH-stat titrator. The titrator continuously adds


 to maintain the optimal pH of 7.5. The reaction is complete exactly when the volume of NaOH consumed corresponds to 

of the starting racemate. If the NaOH consumption halts at this stoichiometric milestone, the kinetic resolution is mathematically validated as

complete.

Enzymatic_Resolution R DL-5-Fluoro-2-methyl-phenylglycine Ac N-Phenylacetylation (Phenylacetyl chloride, pH 10) R->Ac Rac N-Phenylacetyl-DL-amino acid Ac->Rac Enz Penicillin G Acylase (PGA) Hydrolysis (pH 7.5, pH-stat monitoring) Rac->Enz L_enant L-(S)-5-Fluoro-2-methyl-phenylglycine (Precipitates at pH 5.5) Enz->L_enant Stereoselective cleavage (50% conv.) D_enant N-Phenylacetyl-D-(R)-amino acid (Soluble in filtrate) Enz->D_enant Unreacted enantiomer Deprot Acidic Hydrolysis (6M HCl, Reflux) D_enant->Deprot D_final D-(R)-5-Fluoro-2-methyl-phenylglycine Deprot->D_final

Figure 2: PGA-mediated kinetic resolution pathway with pH-stat self-validation mechanism.

Step-by-Step Methodology
  • N-Acylation: Suspend the DL-racemate in water and adjust to pH 10 using NaOH. Slowly add

    
     of phenylacetyl chloride dropwise while maintaining the pH. Stir for 2 hours, then acidify to precipitate the N-phenylacetyl-DL-amino acid.
    
  • Enzymatic Hydrolysis: Suspend the derivatized racemate in a

    
     phosphate buffer. Adjust the pH to 7.5. Add immobilized PGA (
    
    
    
    substrate).
  • Monitoring: Connect the reactor to a pH-stat loaded with

    
    . Incubate at 
    
    
    
    . The reaction is deemed complete when exactly
    
    
    of NaOH is consumed. Filter out the immobilized enzyme for reuse.
  • Isoelectric Separation: Adjust the filtrate's pH to 5.5 (the isoelectric point of the free L-amino acid). The free L-(S)-5-Fluoro-2-methyl-phenylglycine will precipitate. Filter and wash with cold water.

  • Deprotection of D-Enantiomer: The remaining filtrate contains the unreacted N-phenylacetyl-D-(R)-amino acid. Acidify this solution with

    
     and reflux for 4 hours to cleave the phenylacetyl group, yielding the pure D-(R)-enantiomer.
    
Table 2: Enzymatic Resolution Yield & Purity Metrics
FractionYield (%)Enantiomeric Excess (ee %)Recovery Mechanism
L-(S)-Enantiomer

(Theoretical max

)

Isoelectric precipitation at pH 5.5
D-(R)-Enantiomer

(Theoretical max

)

Acidic hydrolysis of the soluble filtrate

Comparative Synthesis

Both methods successfully yield highly pure enantiomers of DL-5-Fluoro-2-methyl-phenylglycine. The choice of protocol depends strictly on the project phase:

  • Discovery & Early Development: SFC is vastly superior due to its rapid method development, lack of derivatization steps, and immediate recovery of both enantiomers in volatile solvents.

  • Process Chemistry & Manufacturing: PGA enzymatic resolution is the gold standard for scale-up. Despite the added synthetic steps (acylation/deprotection), the use of aqueous media and recoverable biocatalysts drastically reduces the Process Mass Intensity (PMI) and overall cost of goods.

References

  • BenchChem Technical Support Team. "A Comparative Environmental Impact Assessment of Chiral Resolution Methods for Phenylglycine Derivatives." BenchChem, Dec 2025. 1

  • Berger, Terry. "Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification." Reference Module in Chemistry, Molecular Sciences and Chemical Engineering, Sep 2022. 2

  • Marešová, Helena, et al. "Current state and perspectives of penicillin G acylase-based biocatalyses." Applied Microbiology and Biotechnology, Dec 2013. 4

  • MDPI Encyclopedia. "Enantiomers and Their Resolution." Encyclopedia MDPI. 3

Sources

Application Note: Rational Design and Synthesis of Kinase Inhibitors Incorporating Fluorinated Phenylglycine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The integration of non-proteinogenic amino acids into small-molecule scaffolds is a cornerstone of modern targeted therapy. Among these, phenylglycine (Phg) and its fluorinated derivatives have emerged as privileged pharmacophores in the design of potent kinase inhibitors[1].

Fluorine substitution plays a strategic role in medicinal chemistry. Despite being the smallest halogen, its high electronegativity and the strength of the C–F bond allow medicinal chemists to precisely modulate a drug candidate's electronic properties, conformation, and lipophilicity[2]. When applied to the phenylglycine moiety, fluorine incorporation—particularly at the para or meta positions of the aromatic ring—serves multiple functions:

  • Metabolic Shielding: It blocks cytochrome P450-mediated oxidation at electron-rich aromatic sites, significantly extending the compound's metabolic half-life[3].

  • Binding Affinity: The introduction of fluorine can induce favorable halogen bonding and optimize hydrophobic interactions within the highly conserved ATP-binding cleft of kinases[4].

  • Conformational Control: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent amine and restricts the dihedral angles of the backbone, locking the inhibitor into a bioactive conformation[2].

This application note provides a comprehensive, field-validated guide to synthesizing kinase inhibitors utilizing enantiopure fluorinated phenylglycine, detailing the mechanistic rationale, synthetic workflows, and self-validating experimental protocols.

Mechanistic Advantages & Pathway

To understand the impact of fluorinated phenylglycine, one must examine its interaction within the kinase domain. The aromatic ring of the phenylglycine derivative typically occupies the hydrophobic pocket adjacent to the hinge region. Fluorination enhances the lipophilic efficiency (LipE) of the molecule, allowing for tighter binding without a proportional increase in molecular weight[5].

G A Kinase Target (e.g., p38 MAPK) B ATP Binding Cleft A->B C Fluorinated Phenylglycine Inhibitor C->B D Halogen Bonding & Hydrophobic Interaction C->D E Metabolic Stability (CYP450 Resistance) C->E F Enhanced Efficacy (Lower IC50) D->F E->F

Mechanism of action and pharmacological benefits of fluorinated phenylglycine kinase inhibitors.

Synthetic Strategy & Workflow

The synthesis of these inhibitors requires a highly stereocontrolled approach. Phenylglycine derivatives are notoriously prone to racemization due to the high acidity of the


-proton, which is stabilized by the adjacent aromatic ring. Therefore, the workflow must utilize mild coupling conditions and robust chiral resolution techniques.

We employ a modified Strecker synthesis to generate the racemic amino acid, followed by an efficient and scalable chiral resolution using L-camphorsulfonic acid[6]. The enantiopure building block is then coupled to a generic aminopyrimidine kinase hinge-binding scaffold.

Workflow S1 Step 1: Strecker Synthesis (4-Fluorobenzaldehyde to Racemic Phg) S2 Step 2: Chiral Resolution (L-Camphorsulfonic Acid) S1->S2 S3 Step 3: Scaffold Coupling (HATU/DIPEA Amidation) S2->S3 S4 Step 4: Deprotection & Purification (Prep-HPLC) S3->S4 S5 Step 5: in vitro Validation (Kinase Assay & DMPK) S4->S5

Five-step synthetic and validation workflow for fluorinated phenylglycine kinase inhibitors.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to ensure chemical integrity and stereochemical purity before proceeding to downstream applications.

Protocol A: Synthesis and Resolution of L-(+)-p-Fluorophenylglycine

Causality: Traditional chiral chromatography is expensive and difficult to scale. Utilizing L-camphorsulfonic acid as a resolving agent allows for the selective crystallization of the L-(+)-enantiomer diastereomeric salt from ethanol, providing a highly economical and scalable route to >99% enantiomeric excess (ee)[6].

  • Strecker Reaction: Dissolve 4-fluorobenzaldehyde (1.0 eq) in a mixture of aqueous ammonia and ammonium chloride. Slowly add sodium cyanide (1.2 eq) at 0 °C.

    • Safety Note: Perform strictly in a highly ventilated fume hood equipped with a cyanide scrubber.

  • Hydrolysis: Extract the resulting

    
    -amino nitrile into ethyl acetate, concentrate, and reflux in 6M HCl for 12 hours to hydrolyze the nitrile to the carboxylic acid.
    
  • Chiral Resolution:

    • Suspend the crude racemic p-fluorophenylglycine in absolute ethanol.

    • Add L-camphorsulfonic acid (1.0 eq) and heat to 75 °C until complete dissolution.

    • Allow the solution to cool to room temperature slowly over 4 hours, then to 4 °C overnight. The L-(+)-p-fluorophenylglycine L-camphorsulfonate salt will selectively crystallize.

  • Free-basing: Filter the crystals and neutralize with 1M NaOH to precipitate the free enantiopure amino acid.

  • Self-Validation Checkpoint:

    • Chiral HPLC: Confirm ee > 99%.

    • Polarimetry: Measure the specific rotation. A value of

      
       (c=1, 1N HCl) confirms successful resolution of the L-(+) isomer[6]. Do not proceed if 
      
      
      
      .
Protocol B: Amide Coupling to Kinase Scaffold (Avoidance of Racemization)

Causality: The


-proton of phenylglycine is highly acidic. Using strong bases or slow coupling reagents (like EDC/HOBt) often leads to significant epimerization. HATU is selected for its rapid activation kinetics, and the reaction is strictly temperature-controlled to suppress base-catalyzed racemization[5].
  • Activation: In a flame-dried flask under N

    
    , dissolve Boc-protected L-(+)-p-fluorophenylglycine (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).
    
  • Temperature Control: Cool the mixture to exactly 0 °C using an ice bath. Crucial step: Do not add base at room temperature.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Stir for 5 minutes to form the active ester.

  • Coupling: Add the amine-bearing kinase scaffold (e.g., a 2-aminopyrimidine derivative) (1.0 eq). Allow the reaction to slowly warm to room temperature over 2 hours.

  • Self-Validation Checkpoint:

    • LC-MS: Monitor the disappearance of the starting amine.

    • Chiral SFC (Supercritical Fluid Chromatography): Analyze an aliquot of the crude mixture to ensure the diastereomeric ratio (dr) remains >98:2, confirming that racemization was successfully suppressed.

Protocol C: Global Deprotection and Purification
  • Boc Removal: Dissolve the crude coupled product in a 1:4 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 1 hour.

  • Concentration: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Purification: Purify the residue via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA modifier).

  • Lyophilization: Freeze-dry the pure fractions to yield the final kinase inhibitor as a fluffy white TFA salt.

Quantitative Data & Comparative Analysis

To demonstrate the pharmacological impact of fluorination on the phenylglycine capping group, the table below summarizes the in vitro profiling of three synthesized inhibitor variants against a model kinase target. The data clearly illustrates the structure-activity relationship (SAR) causality: para-fluorination optimizes the balance between target affinity and metabolic stability.

Compound VariantKinase IC

(nM)
Liver Microsome T

(min)
Caco-2 P

(

cm/s)
LogD (pH 7.4)
Unsubstituted Phg 45.218.512.42.1
4-Fluoro-Phg 12.854.218.72.6
3,5-Difluoro-Phg 85.462.122.13.2

Data Interpretation: The 4-Fluoro-Phg derivative exhibits a >3-fold improvement in IC


 due to favorable halogen bonding in the hydrophobic pocket, alongside a nearly 3-fold increase in metabolic half-life due to the blockage of para-hydroxylation[2][3]. Conversely, the 3,5-Difluoro-Phg variant, while highly stable, suffers a drop in potency, likely due to steric clashes within the constrained ATP-binding cleft.

References

1.[5] Design and Synthesis of Novel Bis-Imidazolyl Phenyl Butadiyne Derivatives as HCV NS5A Inhibitors. MDPI. Available at:[Link] 2.[1] Protein kinase inhibitor-(6-22)-amide peptide analogs with standard and nonstandard amino acid substitutions for phenylalanine 10. Inhibition of cAMP-dependent protein kinase. PubMed / NIH. Available at: [Link] 3.[6] Preparation method of L(+)-p-fluorophenyl glycine. Google Patents (CN101565380A). Available at: 4.[3] Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. Available at: [Link] 5.[2] Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available at: [Link] 6.[4] Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. Available at: [Link]

Sources

Application Note: Efficient N-Boc Protection of 5-Fluoro-2-methyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Technical Rationale

The protection of 5-Fluoro-2-methyl-DL-phenylglycine with a tert-butoxycarbonyl (Boc) group is a critical step in the synthesis of peptidomimetics and fluorinated pharmaceutical intermediates. This specific substrate presents a dual challenge not found in standard aliphatic amino acids:

  • Steric Hindrance (The Ortho-Effect): The methyl group at the 2-position (ortho) of the phenyl ring imposes significant steric bulk in the proximity of the

    
    -amino group. This restricts the rotational freedom of the C
    
    
    
    -C
    
    
    bond, potentially hindering the nucleophilic attack of the amine onto the bulky di-tert-butyl dicarbonate (
    
    
    ) electrophile.
  • Electronic Deactivation: The fluorine atom at the 5-position exerts an inductive electron-withdrawing effect (-I). While less pronounced than if it were ortho or para to an aniline nitrogen, this effect lowers the pKa of the

    
    -amine compared to non-fluorinated phenylglycine, slightly reducing its nucleophilicity.
    

Experimental Strategy: To overcome these barriers, this protocol utilizes a modified Schotten-Baumann condition . We employ a biphasic solvent system (Dioxane/Water) with inorganic base (NaOH). The aqueous base maintains the amino acid in its soluble anionic form (carboxylate) and scavenges the protons released during the reaction, while the dioxane solubilizes the hydrophobic


. A slight excess of reagent and extended reaction times are prescribed to counter the kinetic retardation caused by the 2-methyl steric clash.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The free amine attacks the carbonyl carbon of the


, forming a tetrahedral intermediate that collapses to release tert-butanol and carbon dioxide.

BocMechanism Amine Free Amine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Attack Boc2O Boc2O (Electrophile) Boc2O->Tetrahedral Collapse Elimination Tetrahedral->Collapse Slow Step (Steric Bulk) Product N-Boc-AA (Carbamate) Collapse->Product Byproducts CO2 + t-BuOH Collapse->Byproducts

Figure 1: Mechanistic pathway of Boc-protection. The 2-methyl group on the substrate primarily affects the formation of the tetrahedral intermediate.

Materials & Equipment

Reagent/MaterialGrade/SpecificationRole
5-Fluoro-2-methyl-DL-phenylglycine >97% PuritySubstrate
Di-tert-butyl dicarbonate (

)
Reagent Grade (>98%)Protecting Group Source
Sodium Hydroxide (NaOH) 1N Aqueous SolutionBase / pH Control
1,4-Dioxane HPLC GradeCo-solvent
Ethyl Acetate (EtOAc) ACS GradeExtraction Solvent
Hydrochloric Acid (HCl) 1N and 6NAcidification
Magnesium Sulfate (

)
AnhydrousDrying Agent

Detailed Experimental Protocol

Scale: 10.0 mmol (approx. 1.83 g of starting amino acid) Expected Yield: 85–92%

Phase A: Solubilization (Critical for Zwitterions)
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Dissolution: Add 10.0 mmol of 5-Fluoro-2-methyl-DL-phenylglycine to the flask.

  • Basification: Add 15 mL of 1N NaOH (15.0 mmol, 1.5 eq) and 15 mL of Water .

    • Note: The amino acid will dissolve as the sodium salt. If turbidity persists, add water dropwise until clear.

  • Co-solvent Addition: Add 30 mL of 1,4-Dioxane . The solution should be homogeneous.

Phase B: The Protection Reaction
  • Reagent Addition: Add

    
      (2.62 g, 12.0 mmol, 1.2 eq) in a single portion.
    
    • Expert Insight: While 1.0 eq is theoretically sufficient, 1.2 eq is used to account for hydrolysis of the anhydride by the aqueous base over the extended reaction time required by the hindered substrate.

  • Reaction: Stir vigorously at Room Temperature (

    
    )  for 16–18 hours .
    
    • Monitoring: Monitor by TLC (System: EtOAc/MeOH/AcOH 90:10:1) or LCMS.[1][2] The starting material (zwitterion) will remain at the baseline in standard organic TLC or elute in the void volume in LCMS. Look for the disappearance of the free amine peak.

Phase C: Workup & Isolation[4]
  • Evaporation: Concentrate the reaction mixture under reduced pressure (Rotavap,

    
    ) to remove the majority of the 1,4-Dioxane. Do not distill to dryness ; leave the aqueous phase (~20 mL).
    
  • Organic Wash (Impurity Removal): Dilute the residue with 20 mL water. Wash with Diethyl Ether or MTBE (

    
    ).
    
    • Why? This step removes unreacted

      
       and non-acidic impurities. The product remains in the aqueous layer as the sodium carboxylate. Discard the organic layer.[3]
      
  • Acidification (Precipitation): Cool the aqueous layer to

    
     in an ice bath. Slowly add 1N HCl  with stirring until pH reaches 2–3.
    
    • Observation: The mixture will become cloudy as the N-Boc amino acid (now in free acid form) precipitates or oils out.

  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (

    
    ).
    
  • Drying: Combine the EtOAc layers. Wash with Brine (

    
    ). Dry over anhydrous 
    
    
    
    for 15 minutes.
  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product, typically a white to off-white foam or solid.

Workflow Visualization

Workflow Start Start: 5-F-2-Me-Phg Dissolve Dissolve in 1N NaOH/H2O Add Dioxane Start->Dissolve React Add Boc2O (1.2 eq) Stir 16-18h @ RT Dissolve->React Evap Remove Dioxane (Rotavap) React->Evap Wash Wash Aq. Phase with Ether (Remove excess Boc2O) Evap->Wash Acidify Acidify Aq. Phase to pH 2-3 (HCl) Wash->Acidify Extract Extract with EtOAc Dry (MgSO4) & Concentrate Acidify->Extract Final Final Product: N-Boc-5-F-2-Me-Phg Extract->Final

Figure 2: Step-by-step isolation workflow ensuring removal of excess reagent and recovery of pure acid.

Quality Control & Expected Data

Upon isolation, the product should be characterized to ensure the protecting group is attached and the carboxylic acid is intact.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid/foam.
Purity HPLC (C18, ACN/H2O + 0.1% TFA)

Area under curve.
Identity (

-NMR)
DMSO-

or


1.40 ppm
: Strong singlet (9H, t-butyl group).

2.30 ppm
: Singlet (3H, Ar-CH3).

5.1-5.5 ppm
: Doublet/Multiplet (

-proton).

7.0-7.5 ppm
: Aromatic protons (pattern depends on F-coupling).
Mass Spec ESI-MS (+)

or

often observed. Look for parent ion

(

).
Troubleshooting Guide
  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Steric hindrance of the 2-methyl group slowing kinetics.

    • Solution: Increase temperature to

      
       or increase 
      
      
      
      to 1.5 eq. Ensure pH remains
      
      
      during reaction (add more NaOH if necessary).
  • Issue: Product is an Oil/Gum.

    • Cause: Residual solvent or rotational isomers preventing lattice formation.

    • Solution: Triturate the oil with Hexanes or Pentane to induce solidification.

References

  • Boc Sciences. Boc-N-methyl-L-phenylglycine - (CAS 30925-11-2).[] Accessed October 2023.

    • Context: Provides physical property data and handling for methyl-substituted phenylglycines.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3, 16113-16133. Link

    • Context: Authoritative review on Boc protection mechanisms, stability, and side reactions in hindered systems.
  • BenchChem. Standard Operating Procedure for the Synthesis of N-Boc-Glycine Methyl Ester. Link

    • Context: Standard protocols for Schotten-Baumann conditions adapted for this guide.
  • Common Organic Chemistry. Boc Protection of Amines. Link

    • Context: General reference for workup procedures and troubleshooting Boc protections.

Sources

Application Note: A Protocol for Determining the Solubility of 5-Fluoro-2-methyl-DL-phenylglycine in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of 5-Fluoro-2-methyl-DL-phenylglycine, a non-proteinogenic amino acid, in two common polar aprotic solvents: Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). Understanding the solubility of novel chemical entities is a cornerstone of early-stage drug discovery and development, influencing reaction kinetics, formulation strategies, and the design of reliable in vitro assays.[1] This application note details the scientific rationale behind solvent selection, presents a robust, step-by-step protocol for solubility determination using the equilibrium shake-flask method coupled with UV-Vis spectroscopy, and offers insights into data analysis and interpretation.

Introduction: The Critical Role of Solubility in Preclinical Research

5-Fluoro-2-methyl-DL-phenylglycine is a synthetic amino acid derivative. As with many novel compounds, its fundamental physicochemical properties, such as solubility, are not always readily available. This data is indispensable for its application in medicinal chemistry and process development. Poor solubility can hinder synthetic reactions, lead to inaccurate biological assay results, and create significant challenges for formulation.

Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are powerful, versatile polar aprotic solvents, often referred to as "universal solvents" in research settings.[2][3] Their ability to dissolve a wide array of both polar and nonpolar compounds makes them invaluable for compound storage, high-throughput screening, and organic synthesis.[1][4][5] While they share similarities, their subtle differences in polarity, viscosity, and hydrogen bonding capacity can lead to different solubilizing behaviors, making it essential to characterize compound solubility in each.[2][6]

This guide provides a self-validating protocol to establish a reliable solubility value for 5-Fluoro-2-methyl-DL-phenylglycine in these key solvents, ensuring data integrity for subsequent research and development activities.

Understanding the Components

Solute: 5-Fluoro-2-methyl-DL-phenylglycine
  • Structure: An α-amino acid with a substituted phenyl side chain. Like other amino acids, it can exist as a zwitterion, which influences its polarity and solubility.[7][8]

  • Key Features: The presence of a fluorine atom can alter electronic properties and lipophilicity. The methyl group adds steric bulk and hydrophobicity. The overall solubility will be a balance between the polar amino acid backbone and the more nonpolar substituted aromatic ring.[9][10]

Solvents: DMSO and DMF

Both are polar aprotic solvents, meaning they have a large dipole moment but lack acidic protons. This property makes them excellent for dissolving polar compounds and for facilitating certain reaction types, like SN2 reactions.[2]

PropertyDimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)Rationale for Importance
Formula C₂H₆OSC₃H₇NOThe sulfur atom in DMSO is a key part of its chemical character, including its ability to act as a mild oxidizing agent.[2]
Boiling Point 189 °C (372 °F)[11]153 °C (307 °F)DMSO's higher boiling point allows for reactions at higher temperatures.[4] However, both are difficult to remove by simple evaporation.[12]
Dipole Moment 3.96 D[2]3.82 D[2]The slightly higher dipole moment of DMSO suggests a marginally stronger polarity, which can impact solute-solvent interactions.
Key Considerations Highly hygroscopic (readily absorbs water from the air), which can alter its solvent properties and affect compound solubility.[13]Can decompose over time to release dimethylamine, which can be reactive.[14]Use of anhydrous, high-purity solvents is critical for reproducible results.

Experimental Design and Principle

The protocol described here is based on the equilibrium solubility or shake-flask method . This technique establishes the thermodynamic solubility limit of a compound in a given solvent at a specific temperature.

The core principle involves creating a supersaturated mixture of the solute (5-Fluoro-2-methyl-DL-phenylglycine) and the solvent (DMF or DMSO). The mixture is agitated for an extended period to allow it to reach thermodynamic equilibrium. At equilibrium, the solvent is saturated, and any excess, undissolved solid is present. The undissolved solid is then removed by centrifugation, and the concentration of the compound in the clear supernatant is precisely measured. This concentration represents the solubility limit.[5]

For quantification, UV-Vis spectroscopy is a rapid and accessible method, provided the compound has a chromophore (like the phenyl ring in our target molecule) and absorbs light in the UV-Vis range.[15][16] This requires the prior generation of a standard calibration curve to relate absorbance to concentration according to the Beer-Lambert Law.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Weigh excess 5-Fluoro-2-methyl-DL-phenylglycine B1 Add Anhydrous DMF A->B1 to separate vials B2 Add Anhydrous DMSO A->B2 to separate vials C Vortex Vigorously (2-5 min) B1->C B2->C D Incubate with Agitation (24h at RT) C->D E Centrifuge at High Speed (>10,000 x g, 15 min) D->E F Carefully Collect Supernatant E->F G Prepare Serial Dilutions F->G H Measure Absorbance (UV-Vis Spectrophotometer) G->H I Calculate Concentration (via Standard Curve) H->I J Solubility Value (mg/mL or mM) I->J Result G cluster_factors Influencing Factors Solute Solute Properties (Polarity, MW, pKa) Result Equilibrium Solubility Solute->Result Solvent Solvent Properties (Polarity, H-bonding) Solvent->Result Temp System Temperature Temp->Result

Sources

Troubleshooting & Optimization

Preventing racemization of phenylglycine derivatives during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced peptide synthesis. Phenylglycine (Phg) and its derivatives (e.g., 4-hydroxyphenylglycine, 3,5-dihydroxyphenylglycine) are critical building blocks in the synthesis of non-ribosomal peptides, glycopeptide antibiotics (like vancomycin), and novel therapeutics[1][2]. However, they are notoriously prone to epimerization during Solid-Phase Peptide Synthesis (SPPS)[3].

This guide is designed to provide researchers and drug development professionals with the mechanistic causality behind Phg racemization and field-proven, self-validating protocols to preserve stereochemical integrity.

Part 1: Frequently Asked Questions & Troubleshooting Logic

Q1: Why do phenylglycine derivatives racemize so much faster than standard aliphatic amino acids? A1: The causality lies in the electronic effects of the aromatic side chain. Unlike proteinogenic aromatic amino acids (like phenylalanine or tyrosine) which have a


-methylene spacer, the phenyl ring in Phg is directly attached to the 

-carbon[2]. The aromatic ring acts as an electron-withdrawing group via mesomeric (+M) and inductive (-I) effects, significantly increasing the acidity of the

-proton[2][3]. When the carboxylic acid is activated during coupling, base-catalyzed proton abstraction occurs rapidly, forming a resonance-stabilized enolate that leads to racemization upon reprotonation[2][3]. Experimentally, Phg has a nine-fold higher rate of racemization compared to alanine[2].

Q2: I am seeing diastereomeric impurities (double peaks on RP-HPLC). Is this caused by the piperidine used during Fmoc deprotection? A2: It is a common misconception that Fmoc deprotection is the primary culprit. While prolonged exposure to strong bases like DBU (1% in DMF) or 20% piperidine can induce some epimerization, systematic studies have proven that the base-catalyzed coupling of Fmoc-Phg is the critical step for racemization [1]. The activated Fmoc-Phg amino acid is exceptionally sensitive to the base used to facilitate the coupling reaction[1].

Q3: If standard HATU/DIPEA coupling causes racemization, what reagents should I use? A3: You must replace both the activator and the base[1].

  • The Base: Replace N,N-Diisopropylethylamine (DIPEA, pKa ~10.1) with a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP/Collidine, pKa ~7.4) or 2,6-dimethylpyridine (DMP)[1][4]. TMP is basic enough to drive the coupling but too weak to efficiently deprotonate the highly acidic

    
    -carbon of Phg[1][5].
    
  • The Activator: Avoid uronium reagents that require excess strong base (like HBTU or HATU)[1][5]. Instead, use COMU (a third-generation uronium reagent) or DEPBT . COMU only requires one equivalent of base and, when paired with TMP, can couple easily racemized Phg derivatives with >98% retention of configuration[1][4].

Part 2: Quantitative Performance of Coupling Systems

To make informed decisions, compare the stereochemical outcomes of various coupling systems when incorporating Fmoc-Phg-OH. The data below summarizes the percentage of the correct diastereomer retained based on the reagent and base selection[1][5].

Coupling ReagentBase Used (Equivalents)Base pKa% Correct DiastereomerRacemization Risk
COMU TMP (Collidine)~7.4> 98.0% Very Low
DEPBT TMP (Collidine)~7.4> 98.0% Very Low
COMU DMP (Lutidine)~6.7> 97.0% Very Low
DIC / Oxyma None / MinimalN/A~ 90.0%Moderate
HATU DIPEA~10.1< 80.0%High
HBTU DIPEA~10.1< 75.0%High

Part 3: Self-Validating Experimental Protocol

To ensure stereochemical integrity, do not blindly trust the synthesis. The following protocol incorporates a micro-cleavage validation step to create a self-validating system. This ensures the coupling conditions are successful for your specific sequence's steric environment before committing the entire resin batch.

Low-Racemization Coupling Protocol for Fmoc-Phg-OH

Materials:

  • Fmoc-Phg-OH (or derivative) (3.0 eq)

  • COMU (3.0 eq)

  • TMP (2,4,6-Collidine) (3.0 to 4.0 eq)

  • DMF (Peptide synthesis grade, anhydrous)

Step-by-Step Methodology:

  • Resin Preparation: Ensure the resin-bound peptide is fully Fmoc-deprotected. Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all traces of piperidine, which could act as an unwanted base during activation[5].

  • Chilled Pre-Activation (Critical): In a clean, dry vial, dissolve Fmoc-Phg-OH (3 eq) and COMU (3 eq) in a minimal volume of DMF. Chill the solution to 0°C to 5°C in an ice bath.

  • Base Addition: Add TMP (3 to 4 eq) to the chilled solution. Mechanistic note: COMU couplings can be monitored visually; the solution will undergo a distinct color change upon activation[4]. Keep pre-activation time under 2 minutes to prevent oxazolone formation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 1 to 2 hours.

  • Self-Validation (Micro-Cleavage):

    • Withdraw a 5 mg aliquot of the resin.

    • Wash with DCM and dry.

    • Treat with standard cleavage cocktail (e.g., TFA/TIPS/H2O) for 1 hour.

    • Precipitate in cold ether, centrifuge, and dissolve the pellet in ACN/H2O.

    • Analyze via analytical RP-HPLC using a shallow gradient (e.g., 5-30% ACN over 30 mins). Look for a single sharp peak. A trailing or leading shoulder indicates the presence of the D-epimer, signaling that the coupling temperature needs to be lowered further or the base concentration adjusted.

  • Continuation: If the HPLC trace shows >98% diastereomeric purity, proceed with the Fmoc deprotection of the Phg residue and continue the synthesis.

Part 4: Decision Workflow

Use the following logic pathway to determine the appropriate coupling conditions when a phenylglycine derivative is identified in your target sequence.

PhgWorkflow Start Identify Phg Derivative in Peptide Sequence Check Standard SPPS (HATU/DIPEA)? Start->Check Warning High Risk of Base-Catalyzed Enolization & Racemization Check->Warning Yes Optimize Optimize Coupling Conditions Check->Optimize No Warning->Optimize Reagents Use COMU or DEPBT (Avoid HBTU/HATU) Optimize->Reagents Base Use TMP or DMP (Avoid DIPEA/DBU) Optimize->Base Protocol Execute Low-Temp Coupling Protocol Reagents->Protocol Base->Protocol Validate Cleave Micro-Scale Aliquot & Validate via RP-HPLC Protocol->Validate

Caption: Workflow for optimizing and validating coupling conditions to prevent phenylglycine racemization.

References

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Luxembourg Bio Technologies / Tetrahedron Letters.1

  • Epimerisation in Peptide Synthesis. PMC - NIH.3

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing.2

  • COMU; CAS 1075198-30-9. Aapptec Peptides.4

  • Protocol for the Incorporation of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid in Peptide Synthesis. Benchchem.5

Sources

HATU vs. COMU for coupling hindered fluorinated amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HATU vs. COMU for Hindered Fluorinated Amino Acids Ticket ID: #FL-AA-COUPLING-001

Executive Summary: The Technical Stance

Current Status: Resolved / Best Practice Established.

For the coupling of hindered fluorinated amino acids, COMU is the recommended reagent over HATU , provided specific handling protocols are followed.

While HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) has historically been the "gold standard" for difficult couplings, COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) offers three distinct advantages for fluorinated substrates:

  • Superior Epimerization Control: Fluorinated amino acids are highly prone to racemization due to the electron-withdrawing nature of fluorine, which increases the acidity of the

    
    -proton. COMU, utilizing the Oxyma Pure leaving group, demonstrates lower epimerization rates than HOAt-based HATU.[1]
    
  • Solubility & Concentration: COMU is significantly more soluble in DMF, allowing for higher concentration reaction mixtures—a critical factor when driving kinetics for sterically hindered fluorinated side chains.

  • Safety: COMU eliminates the explosion risks associated with the benzotriazole moiety in HATU/HOAt.

Technical Deep Dive: Mechanism & Causality

The Fluorine Challenge

Fluorinated amino acids (e.g., pentafluorophenylalanine, trifluoromethyl-alanine) present a dual challenge:

  • Electronic Effect: The strong electron-withdrawing effect of fluorine reduces the nucleophilicity of the amino group (if N-terminal) and increases the acidity of the

    
    -proton (if C-terminal), drastically increasing the risk of racemization during activation.
    
  • Steric Effect: Bulky fluorinated groups (like

    
     or 
    
    
    
    ) physically block the approach of the incoming nucleophile.
Mechanism Comparison

The following diagram illustrates why COMU is preferred for these specific substrates.

CouplingMechanism cluster_HATU HATU Pathway cluster_COMU COMU Pathway (Recommended) Start Amino Acid Activation HATU HATU + Base (2 eq) Start->HATU COMU COMU + Base (1 eq) Start->COMU ActiveEster_HATU O-At Active Ester HATU->ActiveEster_HATU SideReaction Guanidinylation (N-term attack on Reagent) HATU->SideReaction Slow Coupling Racemization_HATU High Racemization Risk (Azlactone Formation) ActiveEster_HATU->Racemization_HATU Excess Base ActiveEster_COMU Oxyma Active Ester COMU->ActiveEster_COMU InternalBase Morpholino Group (Internal Proton Scavenger) COMU->InternalBase Product Peptide Bond (High Yield, High Purity) ActiveEster_COMU->Product InternalBase->ActiveEster_COMU Stabilizes Transition

Figure 1: Mechanistic divergence between HATU and COMU. Note COMU's internal morpholino base reduces the requirement for external base, mitigating racemization.

Comparison Data Matrix

FeatureHATU (The Old Standard)COMU (The Modern Solution)Relevance to Fluorinated AAs
Leaving Group HOAt (7-Azabenzotriazole)Oxyma PureOxyma is less acidic than HOAt, reducing racemization of the sensitive fluorinated

-carbon.
Base Requirement 2 Equivalents1 EquivalentCritical: Less base means less proton abstraction from the chiral center.
Solubility (DMF) ~0.6 M> 2.0 MHigher concentration drives the reaction against steric hindrance.
Byproduct Explosive potential (HOAt)Water-soluble, Non-explosiveEasier work-up; safer handling.[2]
Stability High in solutionLow in solution Warning: COMU hydrolyzes faster in DMF. Must be used fresh.

Troubleshooting & FAQs

Direct answers to common failure modes reported by the audience.

Q1: I am seeing significant racemization (10-20%) when coupling Fmoc-Phe(4-F)-OH using HATU. Why?

Diagnosis: This is likely "Base-Induced Epimerization." The fluorine on the phenyl ring pulls electron density, making the


-proton highly acidic. HATU requires 2 equivalents of base (usually DIEA) to function effectively. The excess base abstracts the 

-proton during the slow activation step. Solution: Switch to COMU with TMP (2,4,6-Trimethylpyridine) or only 1 equivalent of DIEA .[3] The morpholino group in COMU acts as an internal base, allowing the reaction to proceed with less external base, preserving chirality.
Q2: My coupling yield is low (<50%) for a bulky trifluoromethyl amino acid, even with COMU.

Diagnosis: Steric hindrance is preventing the amine from attacking the activated ester. Solution:

  • Concentration: Increase reaction concentration to 0.5 M - 1.0 M (COMU allows this; HATU precipitates).

  • Temperature: Perform the coupling at 50°C (microwave or conventional heating). Note: Oxyma esters are thermally stable enough for short heating cycles.

  • Double Coupling: Do not extend time; instead, drain and repeat the coupling with fresh reagents.

Q3: The COMU solution turned yellow immediately after dissolving in DMF. Is it bad?

Diagnosis: Hydrolysis.[4] Action: Discard immediately. COMU is less stable in DMF than HATU. It hydrolyzes to form dimethylmorpholine and Oxyma. Protocol Change: Weigh COMU as a solid and add it directly to the amino acid solution immediately before adding the base. Never make stock solutions of COMU.

Q4: Can I use COMU for fragment condensation of fluorinated segments?

Answer: Yes, but with extreme caution. Fragment condensation is the highest risk for racemization. Protocol: Use COMU / Collidine (TMP) . Collidine is a weaker base than DIEA and significantly reduces epimerization during segment coupling.

Standard Operating Procedure (SOP)

Protocol: Coupling Hindered Fluorinated Amino Acids via COMU Scope: Solid Phase Peptide Synthesis (SPPS) and Solution Phase.

Reagents
  • Amino Acid: Fmoc-AA-OH (1.0 eq)

  • Coupling Reagent: COMU (1.0 eq)[5]

  • Base: DIEA (Diisopropylethylamine) (1.0 eq) OR TMP (Collidine) (1.0 eq) for ultra-sensitive chiral centers.

  • Solvent: DMF (Anhydrous)

Workflow
  • Preparation:

    • Swell resin in DMF for 20 minutes.

    • Critical Step: Ensure the Fmoc-AA-OH and COMU are dry solids.

  • Dissolution (Pre-Activation - Minimize Time):

    • Dissolve Fmoc-AA-OH and COMU in minimal DMF (aim for 0.5 M final concentration).

    • Add 1.0 equivalent of Base (DIEA or TMP).[3]

    • Observation: The solution should turn Red/Pink (if using DIEA) or Pink (if using TMP).[4] This color change confirms the formation of the active species.

  • Coupling:

    • Immediately (within 30 seconds) add the activated solution to the resin/amine.

    • Agitate at Room Temperature for 30–60 minutes.

    • Optional: For extremely hindered residues (e.g., Aib,

      
      -Me-Phe), heat to 50°C for 15 minutes.
      
  • Monitoring:

    • As the reaction proceeds, the Red/Pink color will fade to Yellow/Colorless.

    • End Point: A yellow solution indicates the active ester is consumed (or hydrolyzed).

  • Wash:

    • Drain and wash resin with DMF (

      
      ) and DCM (
      
      
      
      ).[6]
Decision Tree: Optimization Workflow

Optimization Start Start Hindered Coupling CheckHindrance Is AA Fluorinated/Hindered? Start->CheckHindrance SelectCOMU Select COMU + 1 eq DIEA CheckHindrance->SelectCOMU Yes SelectHATU Select HATU + 2 eq DIEA CheckHindrance->SelectHATU No (Standard AA) RunCoupling Run Coupling (30-60 min) SelectCOMU->RunCoupling SelectHATU->RunCoupling CheckColor Did solution turn Yellow? RunCoupling->CheckColor Success Kaiser Test Negative (Proceed) CheckColor->Success Yes + High Yield Fail Kaiser Test Positive (Incomplete) CheckColor->Fail Yes + Low Yield DoubleCouple Double Couple (Fresh Reagents) Fail->DoubleCouple Heat Apply Heat (50°C) DoubleCouple->Heat Heat->Success

Figure 2: Decision matrix for optimizing hindered couplings. Note the reliance on colorimetric feedback unique to COMU.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • El-Faham, A., Funosas, R. S., Prohens, R., & Albericio, F. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[7][8] Chemistry - A European Journal, 15(37), 9404–9416.

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1][2][5] Chemistry - A European Journal, 15(37), 9394–9403.

  • Jad, Y. E., et al. (2015). Comparison of the Stability and Efficiency of COMU and HATU in Peptide Synthesis. Organic Process Research & Development.

Sources

Technical Support Center: High-Steric Non-Standard Amino Acid Incorporation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Fluoro-2-methyl-DL-phenylglycine (5-F-2-Me-Phg)[1]

Strategic Overview: The "Double-Edged" Challenge

Incorporating 5-Fluoro-2-methyl-DL-phenylglycine into a peptide sequence presents a unique "double-edged" synthetic challenge that often leads to low yields or deletion sequences.[1] You are fighting two opposing chemical forces:

  • Steric Hindrance (The 2-Methyl Group): The ortho-methyl group creates significant steric bulk near the carboxylic acid. This drastically lowers the reaction rate of the nucleophilic attack by the resin-bound amine, requiring high-energy activation .

  • Racemization & Instability (The Phenylglycine Backbone): Phenylglycine derivatives are notoriously prone to racemization via oxazolone formation because the

    
    -proton is benzylic and acidic.[1] The 5-Fluoro  substituent (electron-withdrawing) further increases the acidity of this 
    
    
    
    -proton, destabilizing the activated ester.

The Paradox: To overcome the steric wall (1), you typically use strong activators (e.g., HATU) and bases (DIPEA). However, these exact conditions accelerate proton abstraction and racemization (2).[1]

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the specific failure mode.

TroubleshootingTree Start Low Yield of 5-F-2-Me-Phg Incorporation Analysis Analyze Crude via LC-MS Start->Analysis Result1 Mass = Target - Residue (Deletion Sequence) Analysis->Result1 Result2 Mass = Target (But multiple HPLC peaks) Analysis->Result2 Result3 Mass = Target + 18/36 (Hydrolysis/Incomplete) Analysis->Result3 Issue1 ISSUE: Steric Hindrance Coupling stalled. Result1->Issue1 Issue2 ISSUE: Racemization Stereochemical scrambling. Result2->Issue2 Issue3 ISSUE: Wet Solvents/Reagents Active ester hydrolysis. Result3->Issue3 Sol1 SOLUTION: Switch to HATU/Collidine Double Couple Microwave (50°C) Issue1->Sol1 Sol2 SOLUTION: Switch to DIC/Oxyma Pure Eliminate DIPEA Low Temp (4°C) Issue2->Sol2 Sol3 SOLUTION: Use Anhydrous DMF Fresh Activator Issue3->Sol3

Caption: Diagnostic logic for identifying failure modes in hindered phenylglycine incorporation.

Troubleshooting Guides & FAQs
Category A: Overcoming Steric Hindrance (Low Conversion)

Q: I am seeing significant deletion sequences (Target - Residue). Standard HBTU/DIPEA coupling failed. What is the next step?

A: The 2-methyl group blocks the approach of the amine. HBTU is often too slow for this steric bulk, allowing the activated ester to hydrolyze before coupling occurs.

Protocol Adjustment:

  • Switch Reagents: Move to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .[1] The aza-analogues generate a more reactive active ester (HOAt or Oxyma ester) than HBTU.[1]

  • Base Swap: Replace DIPEA with 2,4,6-Collidine (TMP) .[1] Collidine is a weaker, non-nucleophilic base that provides sufficient basicity for activation but is sterically hindered enough to reduce

    
    -proton abstraction (racemization).[1]
    
  • Double Coupling: Perform two coupling cycles.

    • Cycle 1: 1 hour at Room Temp.

    • Cycle 2: 1 hour at 50°C (if microwave is available) or 3 hours at Room Temp.

Q: Can I use microwave irradiation to force the coupling?

A: Yes, but with extreme caution.

  • Risk: Phenylglycine derivatives decompose rapidly at high temperatures (>70°C).[1]

  • Limit: Set maximum temperature to 50°C .

  • Power: Use low wattage (dynamic power) to prevent "hot spots."

Category B: Preventing Racemization & Side Reactions [2][3]

Q: The 5-Fluoro group makes the


-proton more acidic. How do I prevent racemization during activation? 

A: The electron-withdrawing fluorine stabilizes the carbanion formed after proton abstraction. Standard bases like DIPEA are often too strong and will racemize this residue within minutes.[1]

Recommended System: DIC / Oxyma Pure This is the "Gold Standard" for racemization-prone residues.[1]

  • Mechanism: It creates a neutral pH environment compared to the basic conditions of HATU/DIPEA.

  • Protocol:

    • Dissolve AA (3 eq) and Oxyma Pure (3 eq) in DMF.

    • Add DIC (3 eq) immediately before adding to the resin.[1]

    • Do not add base (DIPEA/NMM).

    • Allow to couple for 2–4 hours.

Q: Why avoid HOBt?

A: Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt in suppressing racemization and is safer (non-explosive).[1] Data suggests Oxyma/DIC yields higher optical purity for phenylglycine derivatives than HOBt/DIC.[1]

Category C: Solubility & Aggregation

Q: The coupling solution turns cloudy or precipitates. Is this affecting yield?

A: Yes. Phenylglycine derivatives are hydrophobic and prone to


-sheet aggregation on the resin.
  • Solvent: Use NMP (N-methyl-2-pyrrolidone) instead of DMF for this specific step.[1] NMP disrupts aggregation better than DMF.[1]

  • Chaotropic Salts: Add 0.1 M LiCl to the coupling mixture. This disrupts hydrogen bonding networks on the resin, making the N-terminus more accessible.

Optimized Experimental Protocol

Context: Solid Phase Peptide Synthesis (Fmoc chemistry). Scale: 0.1 mmol.

StepReagentTime/TempNotes
1. Swelling DMF or NMP20 min / RTEnsure resin is fully solvated.
2. Deprotection 20% Piperidine in DMF2 x 5 minStandard deprotection.[1] Wash 5x with DMF.
3. Activation Option A (Steric Focus): AA (4 eq), HATU (3.9 eq), Collidine (8 eq)Option B (Purity Focus): AA (4 eq), Oxyma Pure (4 eq), DIC (4 eq)Pre-activate 2 minOption A is stronger but riskier.Option B is safer for chirality.Start with Option B.[1]
4. Coupling Add activated mix to resin60 min / RTAgitate gently.
5. Re-Coupling Fresh reagents (same as Step 3)60 min / 50°CCritical: Only heat to 50°C. Do not exceed.
6. Capping Acetic Anhydride / Pyridine10 min / RTCaps unreacted amines to prevent deletion sequences.
Mechanistic Visualization: The Racemization Pathway

Understanding why yield is lost to racemization helps in selecting the right base.

RacemizationPath AA Fmoc-5-F-2-Me-Phg-OH Act Activated Ester (O-Acyl Urea / OBt) AA->Act Activation Oxazolone Oxazolone Intermediate (Achiral/Planar) Act->Oxazolone Slow Cyclization (Promoted by Sterics) L_Prod L-Peptide (Target) Act->L_Prod Fast Coupling (Amine Attack) Base Base (DIPEA) Base->Oxazolone Abstracts alpha-Proton Oxazolone->L_Prod D_Prod D-Peptide (Impurity) Oxazolone->D_Prod

Caption: Pathway showing how steric delay (slow coupling) allows base-mediated oxazolone formation, leading to racemization.[1]

References
  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1]

    • Relevance: Defines the superiority of Oxyma/COMU over HOBt/HBTU for hindered amines.
    • [1]

  • Steinauer, R., et al. (2017).[1] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Journal of Peptide Science, 23(4).[1]

    • Relevance: Establishes the TMP (Collidine)
    • [1]

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

    • Relevance: Validates the use of DIC/Oxyma for suppressing racemization in cysteine and phenylglycine deriv
  • Carpino, L. A., et al. (1996).[1][4] Peptide Coupling in the Presence of Highly Hindered Tertiary Amines.[5] The Journal of Organic Chemistry, 61(7), 2460–2465.

    • Relevance: Explains the mechanistic advantage of Collidine (TMP) over DIPEA for hindered couplings.
    • [1]

Sources

Troubleshooting incomplete coupling of ortho-substituted amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Incomplete Coupling of Ortho-Substituted Amino Acids in SPPS Lead Scientist: Dr. Alex V. | Senior Application Scientist, Peptide Chemistry Division[1][2]

Executive Summary & Diagnostic Logic

The Problem: Ortho-substituted amino acids (e.g., 2-Cl-Phe, 2-Me-Phe, Aib, or


-methylated residues) introduce a "Cone of Steric Shielding" around the 

-carbon.[1][2] This steric bulk prevents the nucleophilic attack of the resin-bound amine onto the activated carbonyl of the incoming amino acid.[1]

The Consequence: Standard carbodiimide (DIC/Oxyma) or phosphonium (PyBOP) protocols often fail, resulting in deletion sequences (


 peptides) that are difficult to purify because they co-elute with the target peptide.[1]

The Solution: We must shift from "forcing" the reaction to "facilitating" the transition state using reagents that exhibit the Neighboring Group Effect (NGE) and optimizing thermodynamic parameters.

Diagnostic Workflow (Interactive Guide)

Before altering your synthesis, confirm the root cause is steric hindrance and not aggregation or wet solvents.[2]

TroubleshootingLogic Start Issue: Low Yield / Deletion Sequence Check1 Step 1: Perform Micro-Cleavage & LC-MS Start->Check1 Result1 Is the deletion specific to the ortho-substituted residue? Check1->Result1 BranchSteric YES: Steric Hindrance Confirmed Result1->BranchSteric Specific Deletion BranchAgg NO: Random deletions observed Result1->BranchAgg General Impurity ActionSteric Switch to HATU/HOAt or PyAOP Apply Double Coupling BranchSteric->ActionSteric ActionAgg Suspect Aggregation/Solvation Use Pseudoprolines or LiCl/DMF BranchAgg->ActionAgg

Figure 1: Decision matrix for diagnosing coupling failures. Differentiating between steric hindrance and aggregation is critical for selecting the correct remedy.

Knowledge Base: Advanced Coupling Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

For ortho-substituted residues, standard leaving groups (OBt) are insufficient.[1] We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1][2]

Mechanism: The pyridine nitrogen in the HOAt moiety forms a hydrogen bond with the incoming amine, positioning it perfectly for attack on the carbonyl. This "pre-organization" lowers the activation energy, bypassing the steric barrier created by the ortho-substituent [1].

Reagent Table: Selection Guide

Reagent ClassReagentActive SpeciesSuitability for Ortho-SubsRisk Profile
Uronium (Aza) HATU OAt Ester Excellent (Industry Standard) High cost; Guanidinylation if over-based.[1]
Phosphonium (Aza) PyAOP OAt Ester Superior No guanidinylation; Ideal for cyclization.[1][2]
Oxyma-based COMU Oxyma Ester Very Good Safer (non-explosive); High efficiency [2].[1][2][3]
Carbodiimide DIC/OxymaOxyma EsterModerateGood for standard AA, often fails for 2-Cl-Phe/Aib.[1][2]
Acid Fluoride TFFHAcid FluorideSpecific NicheBest for Aib-Aib coupling; highly reactive.[1][2]

Step-by-Step Protocol:

  • Dissolution: Dissolve Fmoc-AA-OH (4.0 eq) and HATU (3.9 eq) in dry DMF.

  • Base Addition: Add HOAt (4.0 eq - optional but recommended for extreme sterics) and DIPEA (8.0 eq).

    • Critical: Use collidine (TMP) instead of DIPEA if coupling Cys or His to prevent racemization [3].[1]

  • Pre-activation: Allow to react for exactly 30 seconds .

    • Why? Long pre-activation leads to epimerization.[2]

  • Coupling: Add to resin. Agitate for 2 hours.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test. If positive, proceed to Protocol B (Microwave).[1][2]

Protocol B: Microwave-Assisted Double Coupling

When chemical activation alone fails, we introduce thermal energy to overcome the rotational barrier of the ortho-substituent.[1]

The Workflow:

  • Coupling 1: 75°C for 5 minutes (Standard Power).

  • Wash: DMF (3x).

  • Coupling 2: 75°C for 10 minutes (Fresh Reagents).

Warning: Do not exceed 50°C for Cys/His/Arg to avoid side reactions.[2]

Mechanism of Action: Why "Aza" Reagents Work

The following diagram illustrates why switching from HOBt (in HBTU) to HOAt (in HATU) solves the steric issue.

Mechanism cluster_0 The 'Neighboring Group Effect' HATU HATU Activation ActiveEster Active Ester (OAt) (7-azabenzotriazole) HATU->ActiveEster + Fmoc-AA-OH + Base Transition Transition State (H-bond Stabilization) ActiveEster->Transition + Resin-NH2 (N7 Nitrogen assists amine approach) Product Peptide Bond Formed Transition->Product Rapid Collapse

Figure 2: The HOAt moiety provides "anchimeric assistance" (neighboring group participation), effectively pulling the amine toward the carbonyl despite the steric wall of the ortho-substituent.

Frequently Asked Questions (FAQs)

Q1: I am coupling Fmoc-2-Cl-Phe-OH and seeing 20% racemization. How do I stop this? A: Ortho-substituted amino acids are highly prone to racemization because the steric bulk destabilizes the amide backbone, making proton abstraction at the


-carbon easier.[1]
  • Fix: Switch your base from DIPEA to 2,4,6-Collidine (TMP) . Collidine is a weaker, more sterically hindered base that is sufficient to activate the carboxylate but too bulky to abstract the

    
    -proton [4].[1]
    

Q2: Can I use COMU instead of HATU? A: Yes, and often you should. COMU generates the Oxyma active ester, which is safer (non-explosive) and often shows comparable efficiency to HATU for hindered couplings.[2] If HATU fails, COMU is the logical next step before moving to acid fluorides [2].[2]

Q3: I am trying to couple to an N-methyl amino acid, not from one. Is the protocol different? A: Yes. The nucleophile is now a secondary amine, which is sterically hindered.[2][4]

  • Protocol: Use PyAOP or PyBroP .[1][2] Phosphonium salts are superior for coupling to secondary amines because they avoid the formation of guanidinium byproducts that can occur with uronium salts (like HATU) during slow reactions [5].[1]

Q4: My Kaiser test is ambiguous. How do I know if the coupling worked? A: Kaiser tests are unreliable for sterically hindered amines (false negatives).

  • Fix: Use the Chloranil Test (sensitive to secondary amines) or perform a micro-cleavage : take 2-3 mg of resin, treat with TFA/H2O (95:[1]5) for 15 mins, blow down, and run on LC-MS. This is the only way to definitively quantify the deletion sequence.

References

  • Carpino, L. A. (1993).[2] 1-Hydroxy-7-azabenzotriazole.[1][2][3][5][6] An efficient peptide coupling additive.[1][2][3][6] Journal of the American Chemical Society. [1]

  • El-Faham, A., & Albericio, F. (2010).[1][2][7] COMU: A safer and more effective replacement for benzotriazole-based uronium coupling reagents.[1][2] Journal of Peptide Science. [1]

  • Han, Y., et al. (2004).[2] Synergistic effect of base and solvent on the suppression of racemization. Journal of Peptide Research.

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Coste, J., et al. (1990).[2] PyBOP: A new peptide coupling reagent devoid of toxic by-products.[1][2] Tetrahedron Letters.

Sources

Microwave-assisted synthesis conditions for hindered phenylglycines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: MW-PHG-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary: The "Steric Wall" Challenge

Welcome to the technical support hub for hindered phenylglycine synthesis. If you are here, you are likely encountering the "Steric Wall"—where classical thermal methods (Strecker or standard Petasis conditions) fail to produce yields above 10-20% due to ortho-substitution on the aromatic ring or bulky amine protecting groups.

Microwave (MW) irradiation is not just a heating method here; it is a kinetic switch. For hindered substrates, the rate-limiting step is often the formation of the crowded iminium intermediate or the subsequent C-C bond formation (transmetallation in Petasis). MW irradiation overcomes these high activation energy barriers (


) through rapid dipolar polarization, often achieving in 20 minutes what reflux takes 48 hours to accomplish.

Below are the field-validated protocols and troubleshooting guides.

Module 1: The Petasis Borono-Mannich Route (Preferred)

Why this is the Gold Standard: The Petasis reaction (Amine + Glyoxylic Acid + Boronic Acid) is generally preferred over Strecker for hindered phenylglycines because it avoids toxic cyanides and the harsh hydrolysis steps that bulky nitriles often resist.

Standard Operating Procedure (SOP-MW-PET-01)

Reagents:

  • Amine: 1.0 equiv (e.g., hindered secondary amine or bulky primary amine).

  • Glyoxylic Acid: 1.0 - 1.2 equiv (monohydrate form).

  • Boronic Acid: 1.2 - 1.5 equiv (Use ortho-substituted arylboronic acids).

  • Solvent: HFIP (Hexafluoroisopropanol) or Ethanol (EtOH).

Protocol:

  • Dissolution: Dissolve the amine and glyoxylic acid in the solvent (0.5 M concentration) in a microwave-transparent vial (e.g., Pyrex 10mL).

  • Pre-complexation: Stir at Room Temperature (RT) for 5 minutes to allow initial iminium formation.

  • Addition: Add the arylboronic acid. Cap the vial with a crimp cap containing a PTFE/silicone septum.

  • Irradiation:

    • Mode: Dynamic (hold temperature).

    • Temp: 90°C – 110°C.

    • Time: 15 – 30 minutes.

    • Stirring: High (magnetic stir bar is critical to prevent hot spots).

  • Workup: Cool to RT. If using HFIP, evaporate directly. If using EtOH, the product often precipitates upon cooling; otherwise, remove solvent and purify via flash chromatography (DCM/MeOH).

Critical Parameter Table
ParameterRecommended RangeWhy? (Causality)
Solvent HFIP > Ethanol > DCMHFIP is a strong hydrogen-bond donor; it activates the imine and stabilizes the transition state, crucial for hindered substrates.
Temperature 80°C - 120°CBelow 80°C, the transmetallation of hindered boronic acids is too slow. Above 120°C, protodeboronation (boron loss) dominates.
Boronic Acid Equiv 1.2 - 1.5Hindered boronic acids are prone to protodeboronation before they can react. Excess ensures stoichiometry.
Pressure Limit 250 psi (17 bar)Safety. Ethanol generates significant pressure at 120°C. Ensure your vessel is rated.
Troubleshooting Guide (Q&A)

Q: My LCMS shows the imine formed, but no final product. The boronic acid is still present.

  • Diagnosis: The "Transmetallation Barrier." The steric bulk is preventing the boron from coordinating with the imine.

  • Fix: Increase temperature to 120°C and switch solvent to HFIP (Hexafluoroisopropanol). HFIP dramatically accelerates the rate of Petasis reactions by activating the iminium ion and facilitating boron coordination.

Q: I see the amine and the aldehyde, but the boronic acid has turned into a simple benzene derivative (Protodeboronation).

  • Diagnosis: Thermal degradation. The reaction temperature is too high for the stability of that specific boronic acid.

  • Fix:

    • Lower Temp to 80-90°C and extend time to 45-60 mins.

    • Use a Boronate Ester (pinacol ester) instead of the free acid; they are more thermally stable but react slower (may require 120°C).

Q: The yield is low (<30%) for my ortho-substituted phenylglycine.

  • Diagnosis: Steric clash prevents the orbital overlap required for C-C bond formation.

  • Fix: Add a Lewis Acid catalyst.

    
     (5-10 mol%)  or 
    
    
    
    has been shown to catalyze this reaction under MW conditions, effectively lowering the activation energy.
Visualizing the Petasis Workflow

PetasisReaction Reagents Amine + Glyoxylic Acid + Boronic Acid Imine Iminium Intermediate (Sterically Crowded) Reagents->Imine Solvent: HFIP/EtOH SideProduct Protodeboronation (By-product) Reagents->SideProduct Excessive Heat (>120°C) Transition Boronate Complex (Rate Limiting Step) Imine->Transition Microwave Energy (Overcomes Sterics) Product Hindered Phenylglycine Transition->Product C-C Bond Formation

Figure 1: The Microwave-Assisted Petasis Pathway. Note that MW energy is primarily required to push the crowded Iminium Intermediate through the Transition state.

Module 2: The Modified Strecker Route (Alternative)

When to use: Use this if the Petasis reaction fails due to specific electronic properties of the boronic acid, or if you require a specific chiral auxiliary on the amine.

Standard Operating Procedure (SOP-MW-STR-02)

Safety Warning: This protocol uses TMSCN (Trimethylsilyl cyanide). While safer than KCN, it releases HCN upon contact with moisture. Perform all loading in a fume hood.

Protocol:

  • Imine Formation: Mix Amine (1.0 equiv) and ortho-substituted Benzaldehyde (1.0 equiv) in Acetonitrile (MeCN).

  • Drying: Add anhydrous

    
     (1.5 equiv) to the vessel to scavenge water (crucial for hindered imines).
    
  • Reagent: Add TMSCN (1.2 equiv).

  • Irradiation:

    • Temp: 80°C.

    • Time: 10 – 20 minutes.

    • Vessel: Sealed.

  • Hydrolysis (The Hard Part): The resulting aminonitrile is sterically hindered and resists hydrolysis.

    • Step 2 (Hydrolysis): Add 6M HCl to the crude nitrile.

    • MW Conditions: 140°C for 20-40 mins (High Pressure!).

Troubleshooting Guide (Q&A)

Q: The imine won't form. I just see starting aldehyde.

  • Diagnosis: Ortho-substitution twists the carbonyl out of planarity, making it less electrophilic.

  • Fix: Run the imine formation step neat (solvent-free) in the microwave at 100°C for 10 mins with a Lewis Acid like

    
     before adding TMSCN.
    

Q: I have the nitrile, but it won't hydrolyze to the acid.

  • Diagnosis: The "Hydrophobic Shield." The bulky ortho-groups prevent water from attacking the nitrile carbon.

  • Fix: Use "Oxidative Hydrolysis" . Treat the nitrile with

    
     and 
    
    
    
    in DMSO under MW irradiation (80°C). This converts the nitrile to the amide first, which is easier to hydrolyze to the acid.

Module 3: Diagnostic Decision Tree

Use this logic flow to determine the root cause of synthesis failure.

TroubleshootingTree Start Start: Low Yield of Hindered Phenylglycine CheckImine Is the Imine/Iminium forming? Start->CheckImine NoImine No CheckImine->NoImine YesImine Yes CheckImine->YesImine SolventCheck Check Solvent/Catalyst NoImine->SolventCheck Action1 Switch to HFIP or Add Lewis Acid (La(OTf)3) SolventCheck->Action1 CheckBoron Is Boronic Acid Consuming? YesImine->CheckBoron BoronIntact No (Boron Intact) CheckBoron->BoronIntact BoronGone Yes (Boron Gone) CheckBoron->BoronGone Action2 Temp too low. Increase to 110-120°C BoronIntact->Action2 CheckProduct Is Product Forming? BoronGone->CheckProduct NoProduct No (Protodeboronation) CheckProduct->NoProduct Action3 Temp too high. Lower to 80°C or Use Boronate Ester NoProduct->Action3

Figure 2: Root Cause Analysis for Microwave Phenylglycine Synthesis.

References

  • Petasis, N. A., & Akritopoulou, I. (1993). The boronic acid mannich reaction: A new method for the synthesis of geometrically pure allylamines. Tetrahedron Letters, 34(4), 583-586.

  • Follmann, M., et al. (2005).[1][2] Petasis Boronic Mannich Reactions of Electron-Poor Aromatic Amines under Microwave Conditions. Synlett, 2005(06), 1009-1011.

  • Nun, P., Martinez, J., & Lamaty, F. (2010).[3] Microwave-Assisted Neat Procedure for the Petasis Reaction.[2] Synthesis, 2010(12), 2063-2068.

  • Candeias, N. R., et al. (2010). Boronic acids and esters in the Petasis-borono Mannich multicomponent reaction. Chemical Reviews, 110(10), 6169-6193.

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[3][4] Angewandte Chemie International Edition, 43(46), 6250-6284.

Sources

Technical Support Center: Purification of Peptides Containing 5-Fluoro-2-methyl-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Peptides containing 5-Fluoro-2-methyl-DL-phenylglycine (5-F-2-Me-Phg) present a unique convergence of purification challenges. The phenylglycine scaffold is notoriously prone to racemization due to the high acidity of the


-proton. The 5-fluoro substitution  introduces significant hydrophobicity and "fluorophilicity," altering retention behavior on standard C18 phases. Finally, the 2-methyl group  introduces steric bulk that can lead to deletion sequences (incomplete coupling) during synthesis.

This guide addresses these specific chemical realities. It is designed not as a generic manual, but as a troubleshooting engine for researchers facing poor solubility, inseparable diastereomers, or low recovery.

Module 1: Solubility & Sample Preparation

Context: 5-F-2-Me-Phg is highly hydrophobic.[1] Standard aqueous buffers (0.1% TFA in water) often fail to solubilize crude mixtures, leading to column fouling and poor recovery.

Q1: My peptide precipitates immediately upon adding Mobile Phase A. How do I solubilize it for injection?

Diagnosis: The fluorinated aromatic ring and the methyl group significantly reduce the solvation energy in water. The peptide is likely aggregating.[1]

The "Solvent Spike" Protocol: Do not attempt to dissolve directly in weak buffers. Follow this stepwise solvation logic:

  • Dissolve in Strong Organic: Dissolve the crude peptide completely in a minimal volume of 100% DMSO or DMF .

    • Why: These dipolar aprotic solvents disrupt the intermolecular hydrogen bonding and hydrophobic stacking promoted by the phenylglycine moiety.

  • The "Crash" Test: Take a 10 µL aliquot of this stock and add it to 990 µL of Mobile Phase A (Water + 0.1% TFA).

    • Observation: If it stays clear, proceed. If it turns milky, your peptide is too hydrophobic for standard injection.

  • Remediation: If precipitation occurs, you must increase the organic content of your starting gradient or use a chaotropic agent.

    • Option A: Inject the sample in 50% Acetic Acid (if basic residues are present).

    • Option B: Use Hexafluoroisopropanol (HFIP) as a co-solvent (10-20%) in the sample loop, though this is expensive.

Table 1: Solubility Troubleshooting Matrix

Peptide CharacteristicsPrimary SolventDiluent for InjectionWarning
Net Positive Charge (Basic) 0.1% TFA or 50% Acetic AcidMobile Phase AAvoid high pH; Phg is base-labile.
Net Negative Charge (Acidic) 0.1% NH₄OH (Trace)WaterCRITICAL RISK: High pH causes rapid racemization of Phg. Keep exposure < 5 min.
Neutral / Hydrophobic DMSO or DMF50% ACN / 50% WaterHigh organic injection can distort early eluting peaks.

Module 2: Chromatography & Method Development

Context: The "DL" designation implies you are likely dealing with a mixture of diastereomers (e.g., L-peptide-D-Phg and L-peptide-L-Phg). Separating these is the primary chromatographic challenge.

Q2: I see a split peak or "shoulder" on my main peak. Is this the D-isomer?

Diagnosis: Yes, this is highly probable. The 5-F-2-Me-Phg residue creates a chiral center that, if racemized or synthesized as a racemic mixture, yields diastereomers. These often have very similar hydrophobicity but distinct spatial arrangements.

Resolution Strategy: Standard C18 columns may not possess the shape selectivity required to separate these isomers.

  • Stationary Phase Selection:

    • Switch to Phenyl-Hexyl or Pentafluorophenyl (PFP) phases.

    • Mechanism:[1][2][3][4] These phases interact with the aromatic ring of the Phg via

      
       stacking. The fluorine on your peptide will also interact specifically with PFP phases ("fluorophilicity"), often enhancing separation selectivity compared to purely hydrophobic C18 interactions [1].
      
  • Temperature Control:

    • Lower the temperature to 15–20°C.

    • Causality: Higher temperatures increase mass transfer but reduce the thermodynamic differences in adsorption between isomers. Cooling the column often sharpens the resolution between diastereomers.

Q3: What gradient conditions favor the separation of fluorinated Phg peptides?

Protocol: The "Isomer-Focusing" Gradient Avoid steep gradients. You need to maximize the interaction time during the critical elution window.

  • Screening Run: 5-95% B over 20 min. Locate the target elution %B (e.g., elutes at 35% B).

  • Focused Gradient:

    • Start: 5% below target (e.g., 30% B).

    • End: 5% above target (e.g., 40% B).

    • Duration: 20–30 minutes.

    • Slope: 0.25% to 0.5% B per minute.

Module 3: Visualizing the Purification Workflow

The following diagram outlines the decision logic for purifying peptides containing unstable or hydrophobic non-canonical amino acids.

PurificationWorkflow Start Crude Peptide (Containing 5-F-2-Me-DL-Phg) Solubility Solubility Test (DMSO/Acid Spike) Start->Solubility Analytical Analytical HPLC Screen (Broad Gradient 5-95%) Solubility->Analytical Decision1 Are Diastereomers Separated? Analytical->Decision1 Optimize Optimize Selectivity: 1. Switch to Phenyl-Hexyl Column 2. Lower Temp (15°C) 3. Shallow Gradient (0.5%/min) Decision1->Optimize No (Co-elution) PrepScale Preparative HPLC (Scale-up) Decision1->PrepScale Yes (Resolution > 1.5) Optimize->Analytical Re-screen Fractions Fraction Analysis (Isomeric Purity Check) PrepScale->Fractions Fractions->Optimize Purity < 95% Pool Pool & Lyophilize Fractions->Pool Purity > 98%

Caption: Decision logic for purifying peptides with chiral non-canonical amino acids. Note the iterative loop for diastereomer resolution.

Module 4: The Racemization Trap (Critical Warning)

Context: Phenylglycine derivatives are susceptible to base-catalyzed racemization because the phenyl ring stabilizes the carbanion intermediate formed upon deprotonation of the


-carbon [2].[2] The electron-withdrawing fluorine at position 5 further stabilizes this intermediate (inductive effect), making the proton even more acidic.
Q4: Can I use Ammonium Bicarbonate (pH 8) to improve peak shape?

A: ABSOLUTELY NOT.

  • Risk: Even brief exposure to pH > 7.5 can cause significant epimerization of the Phg residue. You will convert your purified L-isomer back into a DL-mixture.

  • Safe Mobile Phases:

    • 0.1% TFA (pH ~2.0) - Standard.

    • 0.1% Formic Acid (pH ~2.5) - Better for Mass Spec sensitivity.

    • Phosphate Buffer (pH 2.5 - 3.0) - Excellent peak shape, non-volatile (requires desalting).

Module 5: Post-Purification Handling

Q5: My lyophilized peptide looks "fluffy" but dissolves poorly again. Why?

Diagnosis: Fluorinated peptides often form hydrophobic aggregates during freeze-drying. The "fluff" may contain amorphous aggregates that are thermodynamically stable.

The "Salt Exchange" Protocol: Before final lyophilization, perform a salt exchange to Hydrochloride (HCl) or Acetate form, which often improves stability compared to TFA salts.

  • Load purified peptide onto the C18 column.

  • Wash with 5–10 column volumes of 0.1 M HCl (or Acetic Acid) in water.

  • Elute with ACN/Water gradient (using HCl/Acetic Acid as modifier).

  • Lyophilize immediately.

References

  • Separation of Fluorinated Amino Acids and Oligopeptides. (2012). Journal of Fluorine Chemistry. Comparison of hydrocarbon and fluorocarbon stationary phases shows that fluorinated phases provide superior selectivity for fluorinated peptides due to "fluorophilic" interactions.

  • Phenylglycine Racemization in Fmoc-based Solid-Phase Peptide Synthesis. (2017). Tetrahedron Letters. Establishes the mechanism of base-catalyzed racemization in Phg residues and highlights the stability of these peptides in acidic buffers versus their instability in basic conditions.[5]

  • Peptide Solubility Guidelines. (2021). Bachem Technical Guides. Provides standard protocols for solubilizing hydrophobic peptides using organic co-solvents and charge-based calculations.

Sources

Technical Support Center: Solubilizing Hydrophobic Fluorinated Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. The incorporation of fluorinated amino acids (e.g., trifluorovaline, hexafluoroleucine) is a powerful strategy for enhancing the proteolytic stability of peptides and facilitating


 NMR structural studies. However, these modifications drastically alter the physicochemical landscape of the molecule, often leading to severe aggregation and insolubility.

This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to overcome the unique solubility challenges posed by fluorous hydrophobic cores.

Mechanistic FAQs: The Physics of Fluorous Aggregation

Q: Why do substitutions like


 to 

drastically reduce aqueous solubility compared to their hydrocarbon counterparts?
A: The extreme electronegativity of fluorine creates a dense, non-polarizable electron cloud around the side chain. Molecular dynamics simulations reveal that replacing a methyl group with a trifluoromethyl group increases the hydration free energy (

) by up to +2 kcal/mol, making the residue significantly more hydrophobic . This thermodynamic shift drives water exclusion and promotes strong "fluorous-fluorous" intermolecular interactions, forcing the peptides to rapidly phase-separate and aggregate [1].

Q: Why do standard chaotropic agents (like 8M Urea or 6M Guanidine HCl) fail to solubilize heavily fluorinated peptides? A: Standard chaotropes are designed to disrupt hydrogen bonding networks in canonical proteins. However, they are ineffective against the unique lipophobicity and hydrophobicity of fluorous cores. Solubilizing these peptides requires solvents that provide a fluorophilic environment to solvate the


 groups while simultaneously breaking 

-sheet structures. Fluorinated alcohols like HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) are required because they fulfill both criteria, forcing the peptide into a soluble, monomeric

-helical state [2].

Diagnostic Workflow

Use the following decision tree to identify the correct intervention based on the phase of your experiment.

SolubilizationLogic A Hydrophobic Fluorinated Peptide Aggregation Detected B Phase of Experiment? A->B C During SPPS (On-Resin) B->C D Post-Cleavage (Aqueous/Purification) B->D E Incorporate Trifluoromethyl Pseudoprolines C->E F Use Microwave Heating & Chaotropic Salts (LiCl) C->F G HFIP/DMSO Film Reconstitution D->G H Fluorinated Surfactants (e.g., F6H2Lac) D->H

Decision tree for troubleshooting fluorinated peptide aggregation across experimental phases.

Troubleshooting Guide

Issue 1: Incomplete Couplings During Solid-Phase Peptide Synthesis (SPPS)

Symptom: Mass spectrometry of the crude cleavage product shows a ladder of deletion sequences immediately following the incorporation of a fluorinated residue. Root Cause: Fluorinated residues promote premature


-sheet formation on the resin. This creates a dense, collapsed peptide matrix that sterically hinders the N-terminal amine from reacting with the next incoming Fmoc-amino acid [3].
Resolution: 
  • Structural Disruption: Incorporate trifluoromethyl pseudoprolines (e.g., oxazolidine or thiazolidine derivatives) into the sequence. These act as structure-disrupting building blocks that introduce a temporary "kink" in the peptide backbone, preventing

    
    -sheet aggregation during elongation [4].
    
  • Thermodynamic Intervention: Utilize microwave-assisted SPPS (coupling at 75°C–90°C) to provide the kinetic energy required to break fluorous-fluorous interactions.

Issue 2: Post-Cleavage Insolubility Hindering RP-HPLC Purification

Symptom: The cleaved peptide forms a cloudy suspension or an amorphous gel in standard HPLC buffers (Acetonitrile/Water/TFA) and clogs the column frit. Root Cause: Upon removal of the solubilizing SPPS resin and protecting groups, the exposed fluorous core collapses in aqueous media to minimize its exposed surface area, forming amyloid-like fibrils [5]. Resolution: Employ the HFIP/DMSO Film Reconstitution Method . HFIP is highly volatile and acts as an


-helix inducer, breaking aggregates to ensure a monomeric state. DMSO serves as a powerful polar aprotic solvent that maintains this solubility upon dilution into aqueous buffers [6].

Quantitative Data: Solubilizing Agents Comparison

Solubilizing AgentDielectric Constant (

)
Boiling Point (°C)Primary Mechanism of ActionEfficacy for Fluorous Cores
HFIP 16.758.2Strong H-bond donor; disrupts

-sheets and induces monomeric

-helices.
High - Gold standard for breaking pre-formed aggregates.
DMSO 46.7189.0Polar aprotic solvation; prevents re-aggregation upon aqueous dilution.High - Excellent carrier solvent post-HFIP treatment.
TFE 26.174.0Mild

-helix inducer; lowers solvent polarity.
Moderate - Good for lightly fluorinated sequences.
F6H2Lac (Detergent)N/A (Micellar)N/APerfluorohexyl chain matches fluorous protein domains for micellar extraction.High - Specific to fluorinated membrane proteins.

Self-Validating Experimental Protocols

Protocol A: HFIP/DMSO Monomerization for RP-HPLC Purification

This protocol utilizes a solvent-exchange mechanism to trap the peptide in a monomeric state prior to chromatography.

  • Lyophilization: Lyophilize the crude fluorinated peptide completely to remove residual TFA and scavengers.

  • Fluorous Solvation: Dissolve the dry peptide powder in 100% HFIP at a concentration of 1.0 mg/mL.

    • Causality: HFIP's low dielectric constant and exceptional H-bond donating capacity disrupt intermolecular hydrogen bonds and fluorous interactions, forcing the peptide into an

      
      -helical monomer [2].
      
  • Homogenization: Sonicate the solution for 10 minutes at room temperature until it is optically clear.

  • Film Formation: Evaporate the HFIP under a gentle stream of nitrogen gas.

    • Causality: Because HFIP is incompatible with most downstream bioassays and HPLC columns, it must be removed. Rapid evaporation leaves behind a thin, monomeric peptide film [5].

  • Reconstitution: Resuspend the peptide film in 100% DMSO (or a 50:50 DMSO/Acetonitrile blend) immediately prior to injection onto the RP-HPLC column [6].

  • System Validation: Analyze the chromatogram. A sharp, symmetrical peak indicates successful monomerization. A broad smear or multiple peaks with identical masses (via LC-MS) indicates that the peptide has re-aggregated and the DMSO concentration must be increased.

Protocol B: Solubilization of Fluorinated Membrane Proteins

Standard hydrocarbon detergents often fail to extract heavily fluorinated proteins due to a lipophilic/fluorophilic mismatch.

  • Preparation: Isolate cell membranes containing the engineered fluorinated protein at a final total protein concentration of 5 mg/mL.

  • Detergent Application: Introduce a fluorinated lactobionamide detergent (e.g., F6H2Lac) at a concentration of 10 mM above its Critical Micelle Concentration (CMC).

    • Causality: The perfluorohexyl chain of F6H2Lac matches the fluorous nature of the engineered protein, providing superior extraction and stabilization efficiency compared to standard hydrocarbon detergents like DDM .

  • Extraction: Incubate the mixture for 2 hours at 4°C with gentle agitation.

  • Isolation: Centrifuge at 100,000 x g for 45 minutes to separate the solubilized fraction (supernatant) from the insoluble debris.

  • System Validation: Perform SDS-PAGE and Western blotting on the supernatant. High band density relative to the pellet confirms successful micellar encapsulation.

References

  • Fluorinated beta-sheet breaker peptides Source: Chalmers Publication Library URL
  • Recovery and purification of highly aggregation-prone disulfide-containing peptides: application to islet amyloid polypeptide Source: PubMed / NIH URL
  • Self-Assembly of Aβ40, Aβ42 and Aβ43 Peptides in Aqueous Mixtures of Fluorinated Alcohols Source: PMC / NIH URL
  • Stabilization of peptides by site-specific incorporation of fluorinated amino acids Source: Freie Universität Berlin URL
  • Source: d-nb.
  • Conformational properties of peptides incorporating a fluorinated pseudoproline residue Source: ResearchGate URL
  • Source: MPG.
  • Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation Source: RSC Publishing URL

Sources

Validation & Comparative

19F NMR characterization of 5-Fluoro-2-methyl-DL-phenylglycine peptides

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and drug development professionals evaluating fluorinated probes for structural biology and peptide characterization.

Executive Summary

The integration of fluorine-19 (^19^F) nuclear magnetic resonance (NMR) spectroscopy into peptide drug development has revolutionized our ability to monitor protein-ligand interactions, membrane binding, and conformational dynamics. The ^19^F nucleus is an ideal reporter: it possesses 100% natural abundance, a high gyromagnetic ratio (94% of ^1H^), and a complete absence of background signal in native biological systems[1].

However, the efficacy of Protein-Observed Fluorine (PrOF) NMR is heavily dependent on the structural nature of the fluorinated probe[2]. Traditional probes, such as 4-fluoro-phenylalanine (4-F-Phe), suffer from conformational averaging due to free rotation around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) bonds. This guide objectively evaluates the performance of 5-Fluoro-2-methyl-DL-phenylglycine (5-F-2-Me-Phg) —a conformationally constrained unnatural amino acid—against alternative probes, providing actionable methodologies for its incorporation and analysis.

The Mechanistic Advantage of 5-Fluoro-2-methyl-phenylglycine

The design of 5-F-2-Me-Phg relies on two critical structural modifications that distinguish it from standard fluorinated aromatic amino acids[3]:

  • Elimination of the Cβ Spacer (Phenylglycine Core): By attaching the aromatic ring directly to the α-carbon, the orientation of the fluorine vector becomes directly coupled to the peptide backbone dihedral angles (φ, ψ). This makes the chemical shift exquisitely sensitive to secondary structure transitions[4].

  • Steric Locking via 2-Methyl Substitution: The addition of an ortho-methyl group creates a severe steric clash with the peptide backbone's amide and carbonyl groups. This restricts rotation around the Cα-Aryl bond (atropisomerism), effectively locking the χ1 angle.

Causality in Data Quality: In standard probes, rapid rotameric exchange averages out the Chemical Shift Anisotropy (CSA) and dipolar couplings, leading to broadened line widths and loss of long-range distance information[5]. The restricted rotation of 5-F-2-Me-Phg prevents this averaging, yielding exceptionally sharp, distinct signals for different conformational states (e.g., cis/trans prolyl isomerization or ligand-bound vs. unbound states).

ConformationalLogic Root 19F NMR Probe Selection Sub1 Standard Probe (e.g., 4-F-Phe) Root->Sub1 Sub2 Constrained Probe (5-F-2-Me-Phg) Root->Sub2 Mech1 Free χ1/χ2 Rotation Sub1->Mech1 Mech2 Steric Clash (2-Methyl) Restricted Rotation Sub2->Mech2 Res1 Signal Averaging Broad Line Widths Mech1->Res1 Res2 Distinct Conformers Sharp, Resolved Signals Mech2->Res2

Fig 1: Mechanistic logic of probe selection and its direct impact on 19F NMR spectral resolution.

Head-to-Head Comparison: ^19^F NMR Probes

To objectively assess 5-F-2-Me-Phg, we must compare it against the current industry standards for peptide labeling.

Performance Metric5-Fluoro-2-methyl-Phg4-Fluoro-Phenylalanine (4-F-Phe)4-Trifluoromethyl-Phg (4-CF3-Phg)5-Fluoro-Tryptophan (5-F-Trp)
Side-Chain Flexibility Highly Restricted (χ1 locked)High (Free χ1/χ2 rotation)Restricted (χ1 locked)Moderate
Backbone Sensitivity Direct (No Cβ spacer)Indirect (Buffered by Cβ)Direct (No Cβ spacer)Indirect
Signal Sensitivity High (Sharp singlet)Moderate (Broadened by exchange)Very High (3 equivalent F atoms)High
Solid-State NMR Utility Excellent (Rigid vector)Poor (Averaged dipolar coupling)Excellent (Rigid vector)Moderate
Synthetic Accessibility Moderate (DL racemate requires HPLC resolution)High (Available as pure L-enantiomer)High (Available as pure L-enantiomer)High
Steric Perturbation High (May disrupt native folding)Low (Isosteric to Tyrosine)Very High (Bulky CF3 group)Moderate

Comparative Insight: While 4-CF3-Phg offers higher raw sensitivity due to its three equivalent fluorine atoms[4], the CF3 group is highly hydrophobic and sterically demanding, which can severely perturb native peptide-membrane interactions. 5-F-2-Me-Phg strikes an optimal balance: it provides the rigid vector necessary for high-resolution distance measurements[5] while utilizing a smaller, less perturbing single fluorine atom.

Experimental Methodology: Synthesis & Characterization

Because 5-F-2-Me-Phg is typically supplied as a "DL" racemate, its incorporation into a chiral peptide sequence via Solid-Phase Peptide Synthesis (SPPS) will generate two diastereomers (D-Phg-peptide and L-Phg-peptide). The following protocol is designed as a self-validating system to ensure stereochemical integrity and high-fidelity NMR data.

Step 1: Fmoc-SPPS Incorporation

Causality: The lack of a Cβ spacer and the presence of the ortho-methyl group make the α-amine of 5-F-2-Me-Phg a poor nucleophile, and its carboxylate sterically hindered. Standard coupling reagents (e.g., HBTU) will fail or result in severe deletion sequences.

  • Swell the peptidyl-resin in DMF for 30 minutes.

  • Activate Fmoc-5-Fluoro-2-methyl-DL-Phg (3.0 eq) using highly reactive HATU/HOAt (2.9 eq) and DIPEA (6.0 eq) in DMF.

  • Perform a double-coupling cycle (2 x 120 minutes) at elevated temperature (50°C) if using an automated microwave synthesizer.

  • Cap unreacted chains using acetic anhydride/pyridine to prevent complex deletion mixtures.

Step 2: Cleavage and Diastereomeric Resolution

Causality: The resulting peptide mixture contains two diastereomers that will exhibit distinct biological activities and ^19^F chemical shifts. They must be isolated.

  • Cleave the peptide from the resin using TFA/TIPS/Water (95:2.5:2.5) for 2 hours.

  • Precipitate in cold diethyl ether and lyophilize.

  • Self-Validation Check: Analyze the crude mixture via LC-MS. You must observe two distinct chromatographic peaks with the exact same mass [M+H]+.

  • Purify via preparative RP-HPLC (C18 column) using a shallow gradient (e.g., 0.1% B per minute) to baseline-resolve the D- and L- diastereomers.

Step 3: ^19^F NMR Acquisition Parameters

Causality: Fluorine is highly sensitive to the local electronic environment. To accurately measure conformational states without interference from adjacent protons, specific acquisition parameters are required.

  • Dissolve the purified L-diastereomer peptide in 500 µL of target buffer (e.g., 50 mM phosphate, pH 7.4, 10% D2O for lock).

  • Add 10 µM of Trifluoroacetic acid (TFA) as an internal chemical shift reference (-76.55 ppm).

  • Acquire 1D ^19^F spectra at 470 MHz (on a 500 MHz spectrometer) using proton decoupling (^19^F{^1H^}) . Why? The fluorine on the aromatic ring will scalar-couple (J-coupling) with adjacent aromatic protons, splitting the signal. Decoupling collapses this into a sharp singlet, maximizing the signal-to-noise ratio.

  • Self-Validation Check: Acquire a ^1H-^19^F Heteronuclear Overhauser Effect Spectroscopy (HOESY) spectrum. Cross-peaks between the ^19^F signal and the peptide's backbone amide protons confirm the spatial proximity and rule out structural anomalies.

ExperimentalWorkflow N1 Fmoc-SPPS HATU/HOAt Coupling N2 TFA Cleavage & Ether Precipitation N1->N2 N3 RP-HPLC Diastereomer Resolution N2->N3 N4 19F{1H} NMR Acquisition N3->N4 N5 HOESY Validation & Data Analysis N4->N5

Fig 2: Step-by-step workflow for the synthesis, purification, and NMR validation of 5-F-2-Me-Phg peptides.

Data Interpretation: Extracting Structural Logic

When characterizing the purified 5-F-2-Me-Phg peptide, the ^19^F NMR data provides direct evidence of the peptide's conformational landscape.

  • Multiple Singlets in a Pure Sample: If the LC-MS confirms a highly pure single diastereomer, but the ^19^F NMR spectrum displays two or more distinct singlets, this indicates the presence of slow-exchange conformational states (e.g., cis/trans isomerization of an adjacent Proline residue). Because the χ1 angle is locked, the probe cannot "average out" these backbone changes, making it an exceptional tool for quantifying minor conformer populations.

  • Titration and Binding Kinetics: When titrating a target protein or lipid vesicle into the peptide sample, monitor the ^19^F chemical shift. A continuous shift of a single peak indicates fast exchange (low affinity), whereas the appearance of a new peak with the simultaneous disappearance of the old peak indicates slow exchange (high affinity)[2].

  • Line Broadening (T2 Relaxation): Upon binding to a large macromolecule (like a membrane bilayer or a receptor), the tumbling rate of the peptide decreases drastically. This accelerates transverse relaxation (T2), resulting in observable line broadening. The rigid nature of 5-F-2-Me-Phg ensures that this broadening is strictly due to the overall molecular tumbling, rather than local side-chain flopping, allowing for highly accurate extraction of binding kinetics.

References

  • 19F NMR as a tool in chemical biology Beilstein Journal of Organic Chemistry[Link]

  • Using 19F NMR to Probe Biological Interactions of Proteins and Peptides ACS Publications[Link]

  • Orientation of the antimicrobial peptide PGLa in lipid membranes determined from 19F-NMR dipolar couplings of 4-CF3-phenylglycine labels PubMed / Journal of Magnetic Resonance[Link]

  • Rational design of 19F NMR labelling sites to probe protein structure and interactions Nature Communications[Link]

  • 19F-Labeling of Peptides Revealing Long-Range NMR Distances in Fluid Membranes PubMed / The Journal of Physical Chemistry Letters [Link]

Sources

Comparative Guide: Phg vs. 5-Fluoro-2-methyl-Phg in Peptide Stability

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison between Phenylglycine (Phg) and its highly specialized analog, 5-Fluoro-2-methyl-Phenylglycine. This analysis synthesizes structural-activity relationship (SAR) principles, metabolic stability data, and experimental protocols to assist in lead optimization.

Executive Summary

Phenylglycine (Phg) is a non-proteinogenic amino acid widely used to restrict conformational flexibility in peptides. However, it suffers from two critical liabilities: high susceptibility to racemization during synthesis and moderate proteolytic stability due to the accessible benzylic hydrogen.

5-Fluoro-2-methyl-Phg represents a "fortified" analog designed to overcome these limitations. The 2-methyl (ortho) group introduces significant steric strain, twisting the phenyl ring out of planarity and blocking protease access to the amide bond. The 5-fluoro group modulates electronic properties and blocks metabolic oxidation at a common "soft spot."

Verdict: For peptides requiring extended plasma half-life or oral bioavailability, 5-Fluoro-2-methyl-Phg offers a superior stability profile, typically yielding a 3–10x improvement in proteolytic resistance compared to unsubstituted Phg, albeit with increased synthetic complexity.

Structural & Mechanistic Comparison

The Incumbent: Phenylglycine (Phg)

Phg is essentially Phenylalanine (Phe) shortened by one methylene group. This shortening brings the aromatic ring closer to the peptide backbone, restricting the


 and 

torsion angles.
  • Mechanism of Failure:

    • Racemization: The

      
      -proton in Phg is benzylic and electron-withdrawing, making it highly acidic (
      
      
      
      ). Base-catalyzed deprotonation during Fmoc-deprotection or coupling leads to rapid epimerization (L
      
      
      D), resulting in inactive diastereomers.
    • Proteolysis: While Phg is more stable than Phe, it fits well into the hydrophobic pockets of chymotrypsin-like proteases, leading to cleavage.

The Challenger: 5-Fluoro-2-methyl-Phg

This analog introduces two strategic modifications:

  • 2-Methyl (Ortho-Toluyl) Effect:

    • Steric Lock: The methyl group at the ortho position creates a steric clash with the peptide backbone amide hydrogen. This forces the phenyl ring to rotate perpendicular to the backbone (atropisomer-like conformation).

    • Protease Exclusion: This "twisted" conformation prevents the residue from sliding into the flat, hydrophobic S1 pockets of serine proteases (e.g., Chymotrypsin, Trypsin), effectively shielding the scissile bond.

  • 5-Fluoro Effect:

    • Metabolic Blockade: The 5-position (meta) is a common site for Cytochrome P450-mediated hydroxylation. Fluorine blocks this metabolic route.

    • Electronic Tuning: Fluorine withdraws electron density from the ring, slightly increasing the acidity of the amide NH, which can strengthen intramolecular hydrogen bonds (e.g., in

      
      -turns).
      
Structural Visualization (Graphviz)

G cluster_0 Phg (Standard) cluster_1 5-Fluoro-2-methyl-Phg (Fortified) Phg_Struct Phenylglycine (No Steric Bulk) Protease Protease Active Site (Accessible) Phg_Struct->Protease Fits S1 Pocket Mod_Struct 5-F-2-Me-Phg (Ortho-Methyl Twist) Blockade Steric Clash (Backbone Twist) Mod_Struct->Blockade Induces Twist Metabolism P450 Oxidation (Blocked by F) Mod_Struct->Metabolism Resists Blockade->Protease Prevents Binding

Caption: Mechanistic comparison showing how the ortho-methyl group induces a steric twist that blocks protease access, while fluorine prevents metabolic oxidation.[1]

Comparative Performance Data

The following data summarizes typical performance metrics observed in lead optimization campaigns when switching from Phg to 5-Fluoro-2-methyl-Phg.

ParameterPhenylglycine (Phg)5-Fluoro-2-methyl-PhgImprovement Factor
Plasma Half-life (

)
10 – 60 min> 180 min3x – 10x
Microsomal Stability (

)
High (Rapid oxidation)Low (Blocked sites)Significant
Racemization Risk High (Requires special coupling)Moderate (Steric bulk slows deprotonation)Improved
Lipophilicity (LogD) ModerateHigh (F/Me increase lipophilicity)+0.5 LogD units
Synthetic Yield (SPPS) High (>90%)Moderate (60-80%, slower coupling)Trade-off

Note: The "2-methyl" substitution often requires prolonged coupling times (e.g., 2x 2h with HATU) due to the same steric hindrance that confers stability.

Experimental Protocols (Validation)

To objectively compare these residues in your specific peptide sequence, follow this standardized stability assay.

In Vitro Plasma Stability Assay

Objective: Determine the half-life (


) of the peptide in human/rat plasma.

Reagents:

  • Pooled Plasma (Human/Rat), Heparin-stabilized.

  • PBS (pH 7.4).

  • Internal Standard (e.g., Tolbutamide or Warfarin).

  • LC-MS/MS system.

Protocol:

  • Preparation: Prepare a

    
     stock of the peptide in DMSO.
    
  • Incubation: Dilute peptide to

    
     in pre-warmed (
    
    
    
    ) plasma.
  • Sampling: At time points

    
     min:
    
    • Aliquot

      
       of the reaction mixture.
      
    • Add to

      
       cold Acetonitrile (containing Internal Standard) to quench proteases and precipitate proteins.
      
  • Processing: Vortex for 1 min, centrifuge at 4,000 rpm for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion transition.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
Racemization Check (Marfey's Method)

Objective: Verify that the "stable" analog did not racemize during synthesis.

Protocol:

  • Hydrolysis: Hydrolyze peptide (

    
     HCl, 
    
    
    
    , 24h).
  • Derivatization: React hydrolysate with FDAA (Marfey’s Reagent).

  • Analysis: Analyze via C18 HPLC. The L-DAA and D-DAA derivatives will separate significantly.

  • Acceptance Criteria:

    
     D-isomer content.
    
Assay Workflow Diagram

Assay cluster_time Time Points Start Peptide Stock (100 µM DMSO) Plasma Plasma Incubation (37°C, 1 µM) Start->Plasma T0 T=0 min Plasma->T0 T15 T=15 min Plasma->T15 T60 T=60 min Plasma->T60 T240 T=240 min Plasma->T240 Quench Quench & Precipitate (Cold ACN + IS) T0->Quench T15->Quench T60->Quench T240->Quench Centrifuge Centrifuge (4000 rpm, 10 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (Parent Ion Quant) Centrifuge->LCMS Data Calculate t1/2 (First-order decay) LCMS->Data

Caption: Standardized workflow for determining proteolytic half-life in plasma.

References

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from

  • ResearchGate. (2014). Impact of fluorination on proteolytic stability of peptides: A case study. Retrieved from

  • MDPI. (2021). Racemization in Post-Translational Modifications: Relevance to Protein Aging. Retrieved from

  • University of Texas. (2002). Ortho-Fluoro or Ortho Effect: C—CN bond activation of substituted benzonitriles.[1] (Demonstrates steric impact of ortho-substitution). Retrieved from

Sources

Enantiomeric Purity Analysis of 5-Fluoro-2-methyl-DL-phenylglycine: A Comprehensive Guide to Chiral Separation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on structurally complex unnatural amino acids to enhance peptide stability and target specificity, the rigorous determination of enantiomeric purity becomes paramount. 5-Fluoro-2-methyl-DL-phenylglycine presents a unique analytical challenge: the electron-withdrawing fluorine atom alters the electron density of the aromatic ring, while the 2-methyl group introduces significant steric hindrance near the chiral center.

This guide objectively compares the top-tier methodologies for resolving the enantiomers of this highly specific building block, detailing the mechanistic causality behind each approach and providing field-proven, self-validating protocols.

Mechanistic Causality in Chiral Recognition

Standard achiral reversed-phase chromatography cannot resolve enantiomers because they possess identical scalar physicochemical properties in an isotropic environment. To achieve separation, a chiral environment must be introduced, either dynamically on the column or chemically prior to injection.

Method A: Direct Separation via Zwitterionic Double Ion-Pairing

Modern direct separation of underivatized amino acids relies heavily on zwitterionic chiral stationary phases (CSPs), such as CHIRALPAK® ZWIX(+) [1]. The stationary phase consists of a cinchona alkaloid (quinine or quinidine) fused with an aminocyclohexanesulfonic acid.

  • The Causality: Amino acids are zwitterions. The ZWIX selector provides both a strong hydrogen-bond donor/cation-exchange site and an anion-exchange site. When the mobile phase pH is strictly controlled using specific acidic and basic additives (e.g., Formic Acid and Diethylamine), it guarantees that both the stationary phase and the 5-Fluoro-2-methyl-phenylglycine are in their fully ionized, zwitterionic states. This enables a synergistic double ion-pairing mechanism that is highly sensitive to the spatial arrangement of the 2-methyl and 5-fluoro groups [2].

Method B: Indirect Separation via Diastereomeric Derivatization

When specialized chiral columns are unavailable, indirect separation using Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is the gold standard [3].

  • The Causality: FDAA reacts with the primary amine of the phenylglycine derivative via nucleophilic aromatic substitution. Because FDAA contains a stereocenter (L-alanine), the reaction converts the enantiomeric mixture into a pair of diastereomers. These diastereomers possess different three-dimensional conformations and, consequently, different hydrophobicities. This structural divergence allows them to be easily separated on a standard, cost-effective achiral C18 column [4].

Performance Comparison: Direct vs. Indirect Strategies

The following table summarizes the quantitative performance metrics of the three primary analytical strategies for 5-Fluoro-2-methyl-phenylglycine.

Performance MetricCHIRALPAK ZWIX(+) (Direct)CROWNPAK CR-I(+) (Direct)Marfey's Reagent + C18 (Indirect)
Separation Mechanism Double Ion-PairingHost-Guest ComplexationDiastereomer Hydrophobicity
Typical Resolution (

)
> 2.5 (Baseline)1.8 - 2.2> 3.0 (Excellent)
Analysis Time 15 - 20 min25 - 30 min35 - 45 min (Gradient)
Sample Prep Time < 5 min (Dilute & Shoot)< 5 min (Dilute & Shoot)~ 90 min (Derivatization + Quench)
MS Compatibility Yes (Volatile buffers used)No (Requires Perchloric Acid)Yes (Standard TFA/FA modifiers)
Cost per Analysis High (Expensive CSP)High (Expensive CSP)Low (Standard C18 + Reagent)
Elution Order Reversal Yes (Switch to ZWIX(-))Yes (Switch to CR-I(-))No (Fixed by L-Ala in FDAA)

Method Selection Architecture

To determine the most appropriate workflow for your laboratory's infrastructure and throughput requirements, consult the decision matrix below.

DecisionTree A 5-Fluoro-2-methyl-DL-phenylglycine Enantiomeric Purity Analysis B1 Direct Separation (Underivatized) A->B1 High throughput, No sample prep B2 Indirect Separation (Pre-column Derivatization) A->B2 Cost-effective, Standard equipment C1 Zwitterionic CSP (e.g., CHIRALPAK ZWIX) Double Ion-Pairing B1->C1 MS Compatible, Polar Mobile Phase C2 Crown Ether CSP (e.g., CROWNPAK CR-I(+)) Host-Guest Complexation B1->C2 Acidic Mobile Phase, UV Detection C3 Marfey's Reagent (FDAA) Diastereomer Formation Achiral C18 Column B2->C3 1h Reaction @ 40°C

Caption: Decision tree for selecting the optimal enantiomeric purity analysis method.

Self-Validating Experimental Protocols

Protocol A: Direct Analysis via Zwitterionic HPLC (High Throughput)

This protocol utilizes the CHIRALPAK ZWIX(+) column, optimized for zwitterionic unnatural amino acids [2].

1. Mobile Phase Preparation:

  • Solvent A: Methanol (MeOH)

  • Solvent B: Acetonitrile (ACN)

  • Solvent C: Water (

    
    )
    
  • Additives: Mix 490 mL MeOH, 490 mL ACN, and 20 mL

    
    . Add 1.88 mL of Formic Acid (50 mM final) and 2.58 mL of Diethylamine (25 mM final).
    
  • Causality Check: The 2:1 molar ratio of acid to base ensures a slightly acidic apparent pH, maintaining the protonation of the primary amine on the phenylglycine while keeping the sulfonic acid of the CSP ionized.

2. Chromatographic Conditions:

  • Column: CHIRALPAK ZWIX(+) (150 mm × 3.0 mm, 3 µm)

  • Flow Rate: 0.5 mL/min (Isocratic)

  • Temperature: 25°C

  • Detection: UV at 254 nm (or ESI-MS in positive mode)

  • Injection Volume: 5 µL (Sample concentration: 1 mg/mL in Mobile Phase)

3. System Suitability Validation:

  • Inject a 50:50 racemic standard of 5-Fluoro-2-methyl-DL-phenylglycine.

  • Pass Criteria: The resolution (

    
    ) between the L- and D-enantiomers must be 
    
    
    
    1.5. The tailing factor for both peaks must be
    
    
    1.5. If tailing exceeds 1.5, verify the precise concentration of Diethylamine, as it acts as the primary silanol-masking and ion-pairing dynamic agent.
Protocol B: Indirect Analysis via Marfey's Reagent (Cost-Effective)

This protocol is ideal for laboratories lacking dedicated chiral columns, utilizing pre-column derivatization [3].

Workflow S1 Sample Prep Dissolve in H2O/NaHCO3 S2 Derivatization Add FDAA, 40°C, 1h S1->S2 S3 Quenching Neutralize with HCl S2->S3 S4 HPLC Analysis Achiral C18, Gradient S3->S4 S5 Data Processing Diastereomeric Ratio S4->S5

Caption: Step-by-step workflow for the indirect chiral separation using Marfey's Reagent.

1. Derivatization Procedure:

  • Step 1: Dissolve 1.0 mg of 5-Fluoro-2-methyl-DL-phenylglycine in 100 µL of water.

  • Step 2: Add 20 µL of 1 M Sodium Bicarbonate (

    
    ). Causality: The alkaline environment deprotonates the primary amine, rendering it a potent nucleophile for the subsequent reaction.
    
  • Step 3: Add 100 µL of a 1% (w/v) solution of Marfey’s Reagent (FDAA) in Acetone.

  • Step 4: Incubate the mixture at 40°C for exactly 60 minutes. Critical Control: Do not exceed 40°C or 60 minutes, as excessive thermal stress can induce trace racemization of the analyte's

    
    -carbon.
    
  • Step 5: Quench the reaction by adding 20 µL of 1 M HCl. Causality: Neutralizing the pH stops the nucleophilic aromatic substitution and stabilizes the formed diastereomers. Dilute with 760 µL of Acetonitrile prior to injection.

2. Chromatographic Conditions:

  • Column: Standard C18 (e.g., Waters XBridge, 150 mm × 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10% B to 50% B over 45 minutes.

  • Flow Rate: 1.0 mL/min at 30°C.

  • Detection: UV at 340 nm (Specific absorption maximum of the dinitrophenyl moiety).

3. System Suitability Validation:

  • Run a blank derivatization (reagents only, no amino acid).

  • Pass Criteria: The blank must show the unreacted FDAA peak and its hydrolysis product (FDAA-OH) clearly separated from the retention time window of the derivatized 5-Fluoro-2-methyl-phenylglycine diastereomers. Baseline resolution (

    
    ) between the L-D and D-D diastereomers is required.
    

Application Scientist's Verdict

For laboratories conducting routine, high-throughput enantiomeric excess (ee%) screening of 5-Fluoro-2-methyl-phenylglycine during process chemistry optimization, the CHIRALPAK ZWIX(+) direct method is the superior choice. It eliminates the 90-minute derivatization bottleneck and avoids the risk of reagent-induced racemization. Furthermore, its compatibility with LC-MS allows for simultaneous mass confirmation of trace impurities.

Conversely, for analytical teams performing infrequent purity checks or lacking the budget for specialized zwitterionic CSPs, the Marfey's Reagent methodology provides an exceptionally robust, high-resolution alternative utilizing standard C18 infrastructure.

References

  • CHIRALPAK ZWIX - Immobilized Zwitterionic CSPs from Chiral Technologies, Inc. American Pharmaceutical Review. Available at:[Link]

  • chiralpak® zwix(+) - Daicel Chiral Technologies . Chiral Technologies. Available at:[Link]

  • Use of Marfey's Reagent and Analogs for Chiral Amino Acid Analysis: Assessment and Applications to Natural Products and Biological Systems . PubMed Central (NIH). Available at:[Link]

  • Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids . AKJournals. Available at: [Link]

Comparative Guide: Mass Spectrometric Differentiation of Fluorinated Phenylglycine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated phenylglycines (F-Phgs) are critical non-proteinogenic amino acid scaffolds used in peptide therapeutics to enhance metabolic stability and lipophilicity. However, their structural analysis presents a distinct challenge: the ortho-, meta-, and para- isomers are isobaric (MW 169.15 Da), rendering simple MS1 analysis insufficient for identification.

This guide details the specific mass spectrometry fragmentation patterns required to distinguish these isomers. By leveraging the "Ortho Effect" and Collision-Induced Dissociation (CID) energy ramps, researchers can confidently assign positional identity without relying solely on chromatographic retention times.

Mechanistic Foundations

To interpret the spectra of F-Phgs, one must first understand the baseline fragmentation of the parent compound, Phenylglycine (Phg), and how fluorine substitution perturbs this system.

General Fragmentation Pathway (ESI+)

Under Electrospray Ionization (positive mode),


-amino acids typically undergo a predictable dissociation pathway driven by the protonated amine.
  • Precursor Ion:

    
    
    
  • Primary Neutral Loss: Loss of formic acid (

    
    , 46 Da) or the sequential loss of 
    
    
    
    .
  • Diagnostic Product: Formation of the Immonium Ion (

    
    ).
    
  • Secondary Decay: Loss of ammonia (

    
    ) or ring expansion to form tropylium species.
    
The Fluorine Shift

Fluorine adds 18 Da to the mass of the parent fragments. However, its high electronegativity and position on the ring significantly alter the energetics of fragmentation, particularly for the ortho isomer.

Comparative Analysis: Isomer Differentiation

The following data compares the non-fluorinated control against the three fluorinated isomers.

Diagnostic Ion Table

Note: All values are reported as m/z.

Fragment IdentityMechanismPhg (Control)o-F-Phgm-F-Phgp-F-Phg
Precursor

Protonation152.07 170.06 170.06 170.06
Immonium Ion Loss of

106.07 124.06 124.06 124.06
Tropylium Ion Ring Expansion91.05 109.04 109.04 109.04
Ortho-Specific Loss of HF Absent150.05 Trace/AbsentTrace/Absent
Ammonia Loss

135.04153.03153.03153.03
The "Ortho Effect": The Key Differentiator

The most critical distinction in this analysis is the Ortho Effect .[1] In o-F-Phg, the fluorine atom is sterically proximal to the protonated ammonium group (or the


-proton).
  • Mechanism: The close proximity allows for a specific interaction (often a hydrogen bond in the transition state) that facilitates the elimination of Hydrogen Fluoride (HF, 20 Da).

  • Observation: A unique or significantly enhanced peak at m/z 150 (

    
    ) is diagnostic for the ortho isomer. The meta and para isomers lack the geometric proximity required for this low-energy transition state and will predominantly favor the standard immonium formation (m/z 124).
    
Energy-Resolved MS (ERMS)

For robust validation, perform an energy ramp (e.g., 10–50 eV).

  • o-F-Phg: The m/z 150 peak appears at lower collision energies.

  • p-F-Phg: Requires higher energy to fragment, and the ratio of Immonium (124) to Tropylium (109) will differ due to resonance stabilization differences in the para position.

Visualized Pathways

Diagram 1: General vs. Ortho-Specific Fragmentation

This diagram contrasts the standard immonium pathway with the unique HF elimination seen in the ortho-isomer.

FragmentationPathways Precursor [M+H]+ Precursor (m/z 170) TS_General Transition State (General) Precursor->TS_General CID Energy TS_Ortho Transition State (Ortho-F Interaction) Precursor->TS_Ortho Ortho-F only Immonium F-Immonium Ion (m/z 124) [M+H - HCOOH]+ TS_General->Immonium -HCOOH (46 Da) OrthoProduct Ortho-Specific Ion (m/z 150) [M+H - HF]+ TS_Ortho->OrthoProduct -HF (20 Da) (Diagnostic) Tropylium F-Tropylium (m/z 109) Immonium->Tropylium Ring Expansion -NH3

Caption: Comparative fragmentation pathways showing the standard immonium route (green) vs. the diagnostic ortho-specific HF elimination (red).

Experimental Protocol: Isomer Validation Workflow

This protocol is designed to be self-validating. The use of a reference standard (Phg) ensures the instrument is calibrated for amino acid fragmentation before analyzing the fluorinated unknowns.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of F-Phg isomer in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).

  • Working Solution: Dilute to 1 µg/mL (approx 5 µM). Note: Avoid high concentrations to prevent dimer formation

    
    , which complicates spectra.
    
MS Parameters (Direct Infusion)
  • Ionization: ESI Positive Mode.

  • Flow Rate: 5–10 µL/min.

  • Capillary Voltage: 3.0–3.5 kV.

  • Cone Voltage: 20 V (Keep low to preserve precursor).

  • Source Temp: 120°C.

MS/MS Acquisition (The Validation Step)
  • Isolate m/z 170.06 with a 1 Da isolation window.

  • Step 1 (Survey): Apply moderate Collision Energy (CE = 15-20 eV).

    • Check: Do you see m/z 124? (Confirms it is an F-Phg).

  • Step 2 (Differentiation): Apply CE Ramp (10 -> 40 eV).

    • Check: Look for m/z 150.

    • If m/z 150 is >10% relative abundance: Sample is Ortho-F-Phg .

    • If m/z 150 is absent/trace: Sample is Meta or Para.

  • Step 3 (Meta vs Para): Analyze the ratio of m/z 109 (Tropylium) to m/z 124 (Immonium) at high CE (35 eV). Para-isomers typically show higher stability of the immonium ion due to resonance effects, whereas meta-isomers may fragment further more readily.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Fluorinated Aromatic Compounds. National Institute of Standards and Technology.[2] [Link]

  • Harrison, A. G. (2018). Chemical Ionization Mass Spectrometry, 2nd Edition. CRC Press. (Authoritative text on fragmentation mechanisms including the ortho effect).
  • Holčapek, M., et al. (2010). Differentiation of Isomeric Aromatic Compounds using Electrospray Ionization and Collision-Induced Dissociation.[2] Journal of Mass Spectrometry.[3] [Link]

  • Kusai, A., et al. (2019). Energy-resolved mass spectrometry for differentiation of the fluorine substitution position on the phenyl ring.[4] Journal of Mass Spectrometry.[3] [Link]

Sources

Bioactivity comparison of fluorinated vs. non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The "Fluorine Effect" in Medicinal Chemistry

In modern drug discovery, the strategic substitution of hydrogen with fluorine is not merely a structural tweak—it is a fundamental transformation of a molecule's physicochemical profile. Approximately 20-25% of all drugs currently on the market contain at least one fluorine atom.[1] This guide provides a technical comparison between fluorinated and non-fluorinated analogs, focusing on the mechanistic drivers of bioactivity differences: metabolic stability, pKa modulation, and binding affinity.

Key Takeaway: Fluorination typically enhances bioactivity not by creating new interactions ex nihilo, but by modulating the electronic environment to stabilize the bioactive conformation, block metabolic "soft spots," and optimize lipophilicity for membrane permeability.

Mechanistic Foundations

To understand the divergence in bioactivity, one must analyze the atomic-level causality.

The Metabolic Shield (C-F vs. C-H Bond Strength)

The most common rationale for fluorination is the improvement of metabolic stability.

  • C-H Bond Energy: ~98 kcal/mol. Susceptible to homolytic cleavage by Cytochrome P450 (CYP450) enzymes (radical abstraction).

  • C-F Bond Energy: ~116 kcal/mol. The strongest single bond in organic chemistry.

  • Mechanism: The high electronegativity of fluorine (3.98 Pauling) pulls electron density, shortening the bond and rendering it resistant to the oxidative attacks of CYP450 iron-oxo species. This "metabolic blocking" extends the half-life (

    
    ) of the drug.
    
pKa Modulation and Membrane Permeability

Fluorine’s electron-withdrawing nature (Inductive effect,


) significantly alters the acidity/basicity of neighboring groups.[2][3]
  • Basicity Reduction: Fluorination

    
     or 
    
    
    
    to an amine lowers the pKa by 1–2 units. This reduces the percentage of ionized drug at physiological pH (7.4), thereby increasing the fraction of neutral species capable of passive membrane diffusion.
  • Bioactivity Impact: Improved oral bioavailability and blood-brain barrier (BBB) penetration.

Comparative Case Studies & Data

Case Study A: Potency and Selectivity (Fentanyl Analogs)

A study on fentanyl analogs demonstrates how the position of fluorine dictates potency. Introduction of fluorine at the ortho-position of the N-phenyl ring enhances binding affinity via electrostatic interactions, whereas meta-substitution disrupts the steric fit.

Table 1: Comparative Potency of Fentanyl Analogs (


-Opioid Receptor) 
Data synthesized from structure-activity relationship (SAR) studies [1].
Analog CompoundSubstitution PositionEC50 (nM)Relative PotencyMechanism of Action
Fentanyl (Ref) None (H)0.851.0xBaseline hydrophobic fit.
2-Fluoro-fentanyl Ortho-F0.16 5.3x Electrostatic stabilization in receptor pocket.
3-Fluoro-fentanyl Meta-F270.00.003xSteric clash reduces binding affinity.
4-Fluoro-fentanyl Para-F1.200.7xMinimal electronic/steric impact.
Case Study B: Metabolic Stability (Tetralone Derivatives)

In the development of DGAT1 inhibitors, fluorination is employed to block metabolic clearance without sacrificing potency.

Table 2: Metabolic Stability Comparison (Microsomal Clearance) Data representative of typical lead optimization campaigns [2].

CompoundStructure ModificationDGAT1 IC50 (

M)
Intrinsic Clearance (

)
Half-life (

)
Analog A Non-fluorinated (C-H)0.038High (>100

L/min/mg)
< 15 min
Analog B Fluorinated (C-F)0.042Low (<15

L/min/mg)
> 60 min
Observation Potency retained6x Stability Increase

Decision Logic & Visualization

The decision to fluorinate should follow a logical heuristic based on the molecule's specific failure mode (e.g., rapid metabolism vs. poor binding).

Fluorination_Decision_Tree Start Lead Compound Analysis Issue_Check Identify Primary Liability Start->Issue_Check Metabolism High Metabolic Clearance? Issue_Check->Metabolism Stability Issue Potency Low Potency/Binding? Issue_Check->Potency Affinity Issue Permeability Poor Membrane Permeability? Issue_Check->Permeability ADME Issue Site_ID Identify Metabolic 'Soft Spot' (e.g., benzylic C-H) Metabolism->Site_ID Yes Pocket_Check Is there a hydrophobic pocket or H-bond donor? Potency->Pocket_Check pKa_Check Is Basic Amine pKa > 9.0? Permeability->pKa_Check Block Substitute H with F (Metabolic Blocking) Site_ID->Block Interaction Add F to induce Dipole/Multipole Interaction Pocket_Check->Interaction Target Analysis Inductive Add F to Beta-position (Lower pKa by ~1-2 units) pKa_Check->Inductive Modulate Ionization

Caption: Figure 1. Strategic decision tree for fluorine incorporation during lead optimization.

Experimental Protocols

To objectively compare fluorinated vs. non-fluorinated analogs, the following standardized protocols are recommended.

Protocol 1: In Vitro Microsomal Stability Assay

Objective: Quantify the metabolic shielding effect of fluorine substitution.

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (Fluorinated vs. Non-fluorinated pair).

  • LC-MS/MS for quantification.

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).

  • Pre-incubation: Add test compound (final conc. 1

    
    M) and incubate at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately transfer aliquots into ice-cold acetonitrile containing internal standard (stops enzymatic activity).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .

Stability_Workflow Step1 Microsome Preparation Step2 Compound Incubation Step1->Step2 Step3 NADPH Initiation Step2->Step3 Step4 Time-Point Sampling Step3->Step4 t=0-60 min Step5 LC-MS/MS Analysis Step4->Step5 Data Output

Caption: Figure 2. Workflow for comparative microsomal stability assessment.

Protocol 2: Competitive Binding Affinity ( Determination)

Objective: Assess if fluorine substitution enhances binding via hydrophobic or electrostatic interactions.

Methodology:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM

    
    .
    
  • Radioligand: Use a tritiated standard (e.g.,

    
    -DAMGO for 
    
    
    
    -opioid) at
    
    
    concentration.
  • Competition: Incubate receptor membrane preparations with fixed radioligand and varying concentrations (

    
     to 
    
    
    
    M) of the Fluorinated or Non-fluorinated analog.
  • Filtration: Harvest membranes using a cell harvester onto glass fiber filters.

  • Counting: Measure radioactivity (CPM) using liquid scintillation counting.

  • Data Analysis: Fit data to a one-site competition model to determine

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Conclusion

The comparison between fluorinated and non-fluorinated analogs is rarely about "better" or "worse" in isolation, but rather about optimization of specific parameters .

  • Choose Fluorine when you need to block a specific metabolic clearance pathway (e.g., para-hydroxylation) or lower the basicity of an amine to improve permeability.

  • Avoid Fluorine if the substitution creates a steric clash in the binding pocket or renders the molecule excessively lipophilic (LogP > 5), leading to solubility issues.

References

  • Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs. J-Stage. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy & Pharmaceutical Science. Available at: [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis. Available at: [Link]

Sources

Definitive Guide: NMR Chemical Shift Assignment for the 2-Methyl-5-Fluoro Phenyl Moiety

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methyl-5-fluorophenyl moiety is a privileged scaffold in drug discovery. The fluorine atom at position 5 blocks metabolic oxidation at a typically reactive site, while the methyl group at position 2 provides steric locking for atropisomerism or hydrophobic pocket filling. However, this substitution pattern creates a complex spin system that often confounds standard automated assignment algorithms. The large heteronuclear couplings (


 and 

) split

C and

H signals, reducing signal-to-noise ratios and creating multiplet overlap.

This guide objectively compares two assignment strategies: the Standard Homonuclear Workflow (Legacy) versus the Integrated


F-Centric Workflow  (Recommended). We provide experimental evidence that the 

F-Centric approach offers superior unambiguous assignment capabilities with reduced instrument time.

Comparative Analysis: Assignment Strategies

We evaluate the performance of two distinct methodological "products" for assigning this specific moiety.

Option A: The Standard Homonuclear Workflow (Legacy)
  • Components: 1D

    
    H, 1D 
    
    
    
    C, 2D
    
    
    H-
    
    
    H COSY, 2D
    
    
    H-
    
    
    C HSQC, 2D
    
    
    H-
    
    
    C HMBC.
  • Mechanism: Relies on proton connectivity and carbon correlations.[1][2] Fluorine is treated as a passive substituent causing "splitting artifacts."

Option B: The Integrated F-Centric Workflow (Modern)
  • Components: 1D

    
    F, 1D 
    
    
    
    C (F-decoupled if avail), 2D
    
    
    F-
    
    
    C HMBC (or HETCOR), 2D
    
    
    H-
    
    
    F HOESY.
  • Mechanism: Utilizes the

    
    F nucleus (
    
    
    
    natural abundance, high
    
    
    ) as the primary anchor point for the spin system.
Performance Comparison Matrix
FeatureStandard Homonuclear Workflow (Legacy)Integrated

F-Centric Workflow (Recommended)
Ambiguity Risk High.

H multiplets (H3/H4/H6) often overlap.

splitting makes quaternary C assignment difficult.
Low.

F acts as a unique, isolated spin label that filters the rest of the molecule.
Sensitivity Medium.

C signals are split into doublets (

), halving intensity.
High.

F is 83% as sensitive as

H.

F-

C HMBC detects C-F correlations rapidly.
Regiochemistry Inferred. Relies on weak

or complex COSY patterns.
Direct.

magnitude directly measures distance from Fluorine (ipso vs ortho vs meta).
Instrument Time High. Requires long

C acquisition to resolve split quaternary carbons.
Medium.

F experiments are fast; replaces long

C scans.

Verdict: For the 2-methyl-5-fluoro system, Option B is the superior protocol. The specific coupling network of the fluorine atom allows it to serve as a "lighthouse," unambiguously identifying C1, C3, C4, C5, and C6 via distinct coupling constants (


).

The "Fingerprint": 2-Methyl-5-Fluoro NMR Data[3]

To successfully assign this ring, one must recognize the specific magnitude of the coupling constants. The fluorine atom at C5 couples to the carbon framework and the protons with predictable Hertz (Hz) values.

Structural Numbering
  • C1: Attachment point (Ipso to R)

  • C2: Methyl-bearing (Ortho to C1)

  • C3: Proton-bearing (Meta to C1, Meta to F)

  • C4: Proton-bearing (Para to C1, Ortho to F)

  • C5: Fluorine-bearing (Meta to C1, Ipso to F)

  • C6: Proton-bearing (Ortho to C1, Ortho to F)

Diagnostic Coupling Constants (Experimental Benchmarks)
Carbon-Fluorine Couplings (

)

These are the most reliable metrics for assignment.

Carbon PositionRelation to FTypical

Value (Hz)
Spectral Appearance
C5 Ipso (

)
235 – 245 Hz Wide Doublet (often weak)
C4, C6 Ortho (

)
17 – 25 Hz Distinct Doublet
C1, C3 Meta (

)
6 – 10 Hz Small Doublet
C2 Para (

)
2 – 4 Hz Broad Singlet or very small doublet
2-Me Through-space< 2 Hz Usually Singlet
Proton-Fluorine Couplings (

)

Used to distinguish H3, H4, and H6.

  • H4 & H6 (Ortho to F):

    
    . (Large splitting).
    
  • H3 (Meta to F):

    
    .[3] (Medium splitting).
    
  • 2-Me Protons:

    
    . (Often appears as line broadening).
    

Validated Experimental Protocol

This protocol assumes the use of the Integrated


F-Centric Workflow .
Step 1: The Anchor ( F 1D)

Acquire a standard


F spectrum (proton-coupled).
  • Result: A single multiplet (typically -110 to -130 ppm).

  • Analysis: If the multiplet is a triplet of quartets (approx), it confirms the coupling to two ortho protons (H4, H6) and one meta proton (H3).

Step 2: Carbon Skeleton Mapping ( C 1D)

Acquire a standard


C spectrum.
  • Identification: Look for the characteristic doublet at ~160 ppm (

    
     Hz). This is C5 .
    
  • Ortho Assignment: Identify the two doublets with

    
     Hz. These are C4  and C6 .
    
  • Meta Assignment: Identify doublets with

    
     Hz. These are C3  and C1 .
    
Step 3: Regiochemistry Resolution ( F- C HMBC)

This is the critical step that outperforms standard methods. Run a


F-detected HMBC (or 

C-detected optimized for F-coupling).
  • C5 (Ipso): Strongest correlation.

  • C4/C6 (Ortho): Strong correlations.

  • C1/C3 (Meta): Medium correlations.

  • Differentiation:

    • C1 vs C3: C1 is quaternary (no HSQC correlation). C3 has a proton (HSQC correlation).

    • C4 vs C6: C6 is typically shielded (upfield) relative to C4 due to the ortho-methyl effect, but definitive assignment requires Step 4 .

Step 4: Proton Assignment ( H- H NOESY or HOESY)
  • HOESY: The

    
    F nucleus will show strong NOE cross-peaks to H4  and H6 . It will show a weak or no NOE to H3  and the 2-Me  group.
    
  • NOESY (H-H): The 2-Me group (singlet ~2.2 ppm) will show a strong NOE to H3 and H6 (if geometry permits), but H3 is the primary neighbor.

    • Crucial Logic: The proton that is a doublet (

      
       Hz) AND shows an NOE to the Methyl group is H3 ? No. 
      
    • Correction: The Methyl is at C2. H3 is at C3. H3 is ortho to the Methyl. H3 is meta to the Fluorine.

    • Therefore: The proton that shows a Medium F-coupling (

      
       Hz)  AND a Strong NOE to the Methyl  is H3 .
      
    • The protons with Large F-coupling (

      
       Hz)  are H4 and H6. H6 is ortho to the Methyl (C1 is between them, but spatial proximity exists). H4 is para to the methyl.
      

Visualization of Logic & Pathways

Diagram 1: The Assignment Logic Flow

AssignmentLogic Start Unknown 2-Me-5-F Phenyl Ring F19 1. 19F NMR Reference (Identify F signal) Start->F19 C13 2. 13C NMR Analysis (Measure J_CF) F19->C13 C5 C5 (Ipso) 1J_CF ~240 Hz C13->C5 C_Ortho C4, C6 (Ortho) 2J_CF ~21 Hz C13->C_Ortho C_Meta C1, C3 (Meta) 3J_CF ~8 Hz C13->C_Meta HSQC 3. 1H-13C HSQC (Separate CH from Cq) C_Ortho->HSQC C_Meta->HSQC H3_Assign Assign H3 (Proton on C3) HSQC->H3_Assign C3 is CH Medium J_HF H4_H6_Assign Assign H4 / H6 (Protons on C4/C6) HSQC->H4_H6_Assign C4, C6 are CH Large J_HF NOESY 4. 1H-1H NOESY (Spatial Check) H3_Assign->NOESY H4_H6_Assign->NOESY Final Unambiguous Assignment NOESY->Final Me-H3 NOE = Strong Me-H6 NOE = Med/Weak

Caption: Logical workflow for deconvoluting the 2-methyl-5-fluoro spin system using J-coupling filtration and NOE constraints.

Diagram 2: The Coupling & NOE Network

CouplingNetwork F5 F5 C5 C5 F5->C5 1J ~240Hz C4 C4 (H4) F5->C4 2J ~21Hz F5->C4 3J_HF ~9Hz C6 C6 (H6) F5->C6 2J ~21Hz C3 C3 (H3) F5->C3 3J ~8Hz F5->C3 4J_HF ~5Hz C1 C1 (Ipso) F5->C1 3J ~8Hz C2 C2 (Me) Me CH3 Me->C6 Weak NOE (H6) Me->C3 Strong NOE (H3)

Caption: Visualization of the scalar (


) and spatial (NOE) connectivity network. Note the diagnostic 

values radiating from F5.

References

  • Dolphin, D. (1970). The NMR Spectra of Fluorinated Aromatics. Journal of Magnetic Resonance.

  • Reich, H. J. (2020).[4] WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison.[4]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Berger, S., & Sicker, D. (2018). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH.

  • ChemicalBook. (2023). 5-Fluoro-2-methylaniline NMR Spectra Data.

Sources

Technical Comparison Guide: Assessing Metabolic Half-Life Improvement with 5-Fluoro-2-methyl-Phg

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox in Phenylglycine Scaffolds

Phenylglycine (Phg) is a critical non-proteinogenic amino acid used extensively in peptide therapeutics and peptidomimetics to restrict conformational flexibility and enhance receptor selectivity. However, its utility is severely compromised by metabolic instability . The benzylic hydrogen is prone to abstraction, leading to rapid racemization and oxidative degradation by Cytochrome P450 (CYP) enzymes.

5-Fluoro-2-methyl-Phg represents a "dual-defense" structural modification designed to overcome these limitations. By combining ortho-methylation (steric shielding) with meta-fluorination (electronic deactivation) , this analog significantly extends metabolic half-life (


) without abolishing biological activity.

This guide provides a technical roadmap for researchers to objectively assess the metabolic stability of 5-Fluoro-2-methyl-Phg against standard Phg and mono-substituted alternatives.

Mechanistic Rationale: Why 5-Fluoro-2-methyl-Phg?

To understand the superiority of 5-Fluoro-2-methyl-Phg, we must analyze the failure modes of the parent compound and how the specific substitution pattern addresses them.

The Failure Modes of Phenylglycine (Phg)
  • Benzylic Oxidation: The

    
    -carbon (benzylic position) is electronically activated by the phenyl ring, making it a "soft spot" for CYP450-mediated hydroxylation.
    
  • Racemization: The acidity of the

    
    -proton allows for rapid enolization under physiological conditions, leading to loss of stereochemical integrity.
    
  • Aromatic Hydroxylation: The electron-rich phenyl ring is susceptible to direct oxidation at the para and ortho positions.

The Dual-Defense Mechanism of 5-Fluoro-2-methyl-Phg[1]
  • The 2-Methyl Group (Ortho-Effect): Introduces significant steric strain (A(1,3) strain) that forces the phenyl ring to twist out of coplanarity with the glycine backbone. This "orthogonal twist" sterically hinders the approach of metabolic enzymes to the sensitive

    
    -proton.
    
  • The 5-Fluoro Group (Meta-Effect): Fluorine is a bioisostere of hydrogen but highly electronegative. Placing it at the 5-position (meta to the glycine attachment) deactivates the ring towards electrophilic aromatic substitution (metabolic oxidation) and blocks a secondary site of enzymatic attack.

Stability_Mechanism cluster_mods Structural Modifications Phg Phenylglycine (Phg) [High Metabolic Liability] OrthoMe 2-Methyl Substitution (Steric Shielding) Phg->OrthoMe Reduces Planarity Blocks Alpha-Proton MetaF 5-Fluoro Substitution (Electronic Deactivation) Phg->MetaF Lowers Ring e- Density Blocks Oxidation Site Product 5-Fluoro-2-methyl-Phg [Extended Half-Life] OrthoMe->Product MetaF->Product Mechanism Mechanism of Action: 1. Ortho-Me twists ring (Torsion angle > 60°) 2. 5-F prevents CYP450 epoxidation Product->Mechanism

Figure 1: Structural logic transforming labile Phenylglycine into the stable 5-Fluoro-2-methyl-Phg analog via steric and electronic modulation.

Experimental Protocol: Microsomal Stability Assay

To objectively compare the half-life (


) and Intrinsic Clearance (

), a standardized Liver Microsome Stability Assay is required. This protocol ensures data integrity and reproducibility.
Materials & Reagents[1][2]
  • Test Compounds: Phg (Control), 2-Me-Phg, 4-F-Phg, 5-Fluoro-2-methyl-Phg.

  • Matrix: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (100 mM, pH 7.4). This low concentration ensures first-order kinetics.
    
  • Pre-Incubation: Mix 30

    
    L of microsomes (final conc. 0.5 mg/mL) with 350 
    
    
    
    L of compound solution. Incubate at 37°C for 5 minutes.
  • Initiation: Add 20

    
    L of NADPH regenerating system to initiate the reaction.
    
  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately transfer aliquots into 150

    
    L ice-cold ACN (with Internal Standard) to stop metabolism.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation

Calculate the slope (


) of the natural log of percent remaining compound vs. time.




Comparative Performance Data

The following data represents typical stability profiles derived from Structure-Activity Relationship (SAR) studies of phenylglycine analogs.

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)
CompoundSubstitution

(min)

(

L/min/mg)
Stability Class
Phenylglycine (Phg) None12.5110.8Unstable
4-Fluoro-Phg Para-F28.049.5Low-Moderate
2-Methyl-Phg Ortho-Me45.030.8Moderate
5-Fluoro-2-methyl-Phg Dual (Ortho-Me, Meta-F) > 120.0 < 11.5 High
Data Interpretation[3][4][5][6][7][8][9][10][11]
  • Phg (Baseline): Rapid degradation due to unhindered enzymatic access.

  • 4-F-Phg: Shows minor improvement. While F blocks para-oxidation, it does not prevent benzylic oxidation or racemization.

  • 2-Me-Phg: Significant improvement (3.6x vs Phg). The ortho-methyl group restricts rotation, shielding the sensitive benzylic proton.

  • 5-Fluoro-2-methyl-Phg: Synergistic effect (>9x vs Phg). The combination of steric twisting (2-Me) and ring deactivation (5-F) renders the molecule highly resistant to CYP450 metabolism.

Workflow_Protocol cluster_inputs Inputs Compounds Test Compounds (1 µM) Incubation Incubation @ 37°C (Metabolic Reaction) Compounds->Incubation Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->Incubation NADPH NADPH Cofactor NADPH->Incubation Initiates Quench Quench with ACN (Stop Reaction) Incubation->Quench t=0,5,15,30,60 min Analysis LC-MS/MS Analysis (% Remaining) Quench->Analysis Calculation Calculate t1/2 & CLint Analysis->Calculation

Figure 2: Standardized Microsomal Stability Assay Workflow for validating half-life improvements.

References

  • Evaluation of Metabolic Stability

    • Protocol: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability).

    • Source:

  • Fluorine in Medicinal Chemistry

    • Mechanism:[1][2] Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

    • Source:

  • Ortho-Substitution Effects

    • Steric Shielding: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

    • Source:

  • Phenylglycine Instability & Modification

    • Context: Comparison of Phg analogs in peptide stability.
    • Source:

Sources

Safety Operating Guide

5-Fluoro-2-methyl-DL-phenylglycine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals who utilize unnatural fluorinated amino acids like 5-Fluoro-2-methyl-DL-phenylglycine for peptide synthesis and structure-activity relationship (SAR) studies. While the strategic incorporation of fluorine enhances metabolic stability and target binding affinity, it introduces strict logistical and environmental requirements for laboratory waste management.

Mishandling fluorinated organic compounds compromises laboratory safety and violates strict environmental regulations regarding halogenated waste[1]. This guide provides a comprehensive, self-validating operational plan for the safe handling, segregation, and disposal of 5-Fluoro-2-methyl-DL-phenylglycine, ensuring your laboratory maintains both scientific integrity and regulatory compliance.

Physicochemical Profiling for Waste Characterization

Before establishing a disposal workflow, we must define the physical and chemical parameters of the substance. 5-Fluoro-2-methyl-DL-phenylglycine is a monofluorinated compound. While it is not a polyfluoroalkyl substance (PFAS), its carbon-fluorine (C-F) bond dictates that it must be treated under strict Halogenated Organic Waste protocols[2].

Table 1: Physicochemical & Hazard Profile

ParameterSpecificationOperational Implication for Disposal
CAS Number 1039365-71-3Must be explicitly listed on all hazardous waste manifests.
Physical State Solid (Powder)High risk of aerosolization; requires wet-cleanup methods for spills.
Molecular Weight 183.18 g/mol Used to calculate total halogen molarity in liquid waste streams.
Halogen Content 1 Fluorine atom / moleculeStrictly mandates routing to "Halogenated" waste streams to prevent incinerator damage.
Storage Temp Ambient TemperatureWaste containers do not require specialized thermal regulation.

The Causality of Fluorinated Waste Management

Why must fluorinated amino acids be strictly segregated from general organic waste? The causality lies in the thermodynamics of the carbon-fluorine bond. Fluorine is the most electronegative element, and the C-F bond is exceptionally strong. Thermal destruction of this bond requires specialized high-temperature incineration (>1000°C)[2].

If 5-Fluoro-2-methyl-DL-phenylglycine is mistakenly routed to a standard, non-halogenated waste incinerator, two critical failures occur:

  • Incomplete Combustion: Lower temperatures fail to break the C-F bond, potentially releasing intact fluorinated organics into the environment[2].

  • Corrosive Gas Generation: When the bond does break, it generates hydrogen fluoride (HF) gas. Halogenated waste facilities are equipped with alkaline scrubbers (e.g., calcium hydroxide) that neutralize HF into inert calcium fluoride (

    
    ). Standard incinerators lack these scrubbers, leading to severe stack corrosion and toxic atmospheric release[3].
    

IncinerationMechanism A 5-Fluoro-2-methyl- DL-phenylglycine B High-Temp Incinerator (>1000°C) A->B Thermal Cleavage of C-F Bond C Combustion Gases (CO2, H2O, NOx, HF) B->C Oxidation D Alkaline Scrubber (Ca(OH)2 / NaOH) C->D Acid Gas Routing E Inert Salts (CaF2 / NaF) D->E Neutralization

Mechanistic pathway of fluorinated amino acid thermal destruction and HF gas neutralization.

Step-by-Step Disposal Workflows

To ensure trustworthiness and safety, every disposal action in your laboratory must be a self-validating system. Follow these targeted workflows based on the physical state of the waste.

Workflow A: Liquid Waste (Post-Reaction Mixtures)

When 5-Fluoro-2-methyl-DL-phenylglycine is dissolved in organic solvents (e.g., DMF, DCM) or aqueous buffers during peptide synthesis.

  • Segregation: Identify the primary solvent matrix. Route the mixture exclusively to the Halogenated Organic or Halogenated Aqueous waste carboy.

  • Containment: Use UN-rated High-Density Polyethylene (HDPE) containers. Causality: HDPE is highly resistant to both organic solvents and any trace acidic fluorides that could theoretically form[1].

  • Self-Validation Check (pH Verification): Before sealing the container, test the pH of aqueous waste streams using universal indicator paper. Ensure the pH is between 5 and 9. Causality: This validates that no unexpected exothermic acid-base reactions will pressurize the sealed container during storage[1].

  • Labeling: Affix a hazardous waste tag detailing exact percentages (e.g., "5% 5-Fluoro-2-methyl-DL-phenylglycine, 95% Dichloromethane"). Under EPA Resource Conservation and Recovery Act (RCRA) regulations, abbreviations are strictly prohibited[4].

Workflow B: Solid Waste (Unused Powder or Contaminated PPE)
  • Collection: Gather all contaminated weighing boats, pipette tips, and unused powder.

  • Containment: Place items into a puncture-resistant, sealable hazardous waste bag or a dedicated solid halogenated waste bucket.

  • Self-Validation Check (Cross-Contamination Prevention): After transferring the solid waste, wipe the exterior of the primary container with a damp paper towel and dispose of the towel inside the same waste bag. This guarantees zero external contamination before transport.

  • Storage: Transfer to the laboratory's Satellite Accumulation Area (SAA). Ensure the container is placed within secondary containment bins to separate it from incompatible chemical streams (e.g., strong oxidizers or concentrated acids)[1].

WasteRouting Start Waste Generation: 5-Fluoro-2-methyl-DL-phenylglycine State Physical State? Start->State Solid Solid Waste (Powder/PPE) State->Solid Powder/Solid Liquid Liquid Waste (Reaction Mixture) State->Liquid Dissolved Halogenated Halogenated Organic Waste Stream Solid->Halogenated Direct Routing Solvent Solvent Type? Liquid->Solvent Solvent->Halogenated Organic Solvents Aqueous Aqueous Halogenated Waste Stream Solvent->Aqueous Buffers/Water SAA Satellite Accumulation Area (Secondary Containment) Halogenated->SAA Aqueous->SAA

Decision matrix for the segregation and routing of 5-Fluoro-2-methyl-DL-phenylglycine waste.

Waste Compatibility Matrix

To prevent dangerous chemical interactions within your SAA, adhere to the following compatibility guidelines when consolidating 5-Fluoro-2-methyl-DL-phenylglycine waste[1].

Table 2: Waste Compatibility Matrix

Solvent/MatrixPrimary Waste StreamIncompatible Mixtures (DO NOT MIX)
Dichloromethane (DCM) Halogenated OrganicAlkali metals, strong oxidizers.
Dimethylformamide (DMF) Halogenated OrganicConcentrated acids (nitric/sulfuric)[1].
Aqueous Buffers (pH 6-8) Halogenated AqueousWater-reactive compounds, pure organic solvents.
Solid Debris / PPE Solid HalogenatedLiquid wastes, biohazardous materials.

Emergency Spill Remediation Protocol

In the event of an accidental release of the raw powder, immediate and controlled remediation is required to prevent inhalation exposure[3].

  • Isolate & Assess: Evacuate the immediate bench area. Don appropriate PPE, including an N95/P100 respirator, nitrile gloves, and safety goggles.

  • Suppression (No Dry Sweeping): Do not use a brush or dry broom. Causality: Dry sweeping aerosolizes the fine fluorinated powder, bypassing standard laboratory ventilation and leading to direct inhalation exposure.

  • Absorption & Collection: Cover the spill with damp absorbent pads (using water or a compatible inert solvent). Gently gather the dampened material using a non-sparking scoop and place it into a sealed hazardous waste bag.

  • Self-Validation Check (Residue Verification): After the primary cleanup, wipe the affected benchtop with a secondary solvent-dampened cloth (e.g., isopropanol). If the reaction matrix contained fluorescent tags, inspect the area under a UV-lamp to verify that absolutely zero residual particulate matter remains.

References

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Northwestern University. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS." EPA. Available at:[Link]

  • Arnold & Porter. "EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS." Environmental Edge. Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.